BROMINE
Description
Historical Context and Evolution of Bromine Chemistry Research
This compound was independently discovered by two chemists, Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826. wikipedia.orgwikipedia.org Löwig, a German chemist, isolated this compound from a mineral water spring in his hometown of Bad Kreuznach. wikipedia.orgwikipedia.org He treated the mineral salt solution with chlorine, which resulted in a brown substance that he recognized as a new element. wikipedia.org However, the publication of his findings was delayed. wikipedia.org
In 1826, French chemist Antoine Jérôme Balard discovered this compound while studying the salt marshes of Montpellier. britannica.comyoutube.com He found the new element in the ash of seaweed that was used to produce iodine. wikipedia.org After distilling the seaweed ash with chlorine, he obtained a dark red liquid. bsef.com Initially, he named the substance "muride," derived from the Latin word for brine. wikipedia.org However, the French Academy of Sciences, acknowledging the element's pungent odor, suggested the name "this compound," from the Greek word "bromos," meaning "stench." britannica.com
The first commercial use of this compound was in daguerreotype photography in 1840, where it proved to have advantages over iodine vapor for creating light-sensitive silver halide layers. wikipedia.org During the American Civil War, a solution of this compound and potassium bromide was used to treat gangrene. wikipedia.org The large-scale production of this compound began in 1858 with the discovery of salt deposits in Stassfurt, Germany. wikipedia.org
Significance of this compound in Modern Scientific Disciplines
This compound and its compounds are crucial in various areas of modern scientific research and industry.
Organic Synthesis: Bromination is a fundamental transformation in organic synthesis. nih.gov Elemental this compound and numerous bromo-organic compounds are used for various reactions, including bromination, cohalogenation, oxidation, and cyclization. nih.govacs.orgacs.orgsci-hub.se Organothis compound compounds serve as important intermediates in the production of pharmaceuticals and agrochemicals. acs.org
Pharmaceuticals: this compound compounds are integral to the manufacturing of many pharmaceuticals. tethyschemical.combsef.com They are used as catalysts and in the synthesis of drugs for treating a range of conditions, including epilepsy, and in the production of sedatives and anesthetics. bsef.comwikipedia.org For instance, brominated intermediates are key in producing some anticancer and antiviral agents. ascensusspecialties.com
Materials Science: A significant application of this compound is in the production of brominated flame retardants (BFRs). bsef.com These compounds are added to plastics, textiles, and electronic casings to reduce flammability. niscpr.res.inboku.ac.at this compound is also used in the production of high-density drilling fluids and in the manufacture of rubber. bsef.comencyclopedia.com Recent research has explored the role of this compound in improving the thermal stability and performance of perovskite solar cells. acs.orgrsc.org
Environmental Science: this compound plays a complex role in the environment. While naturally occurring organothis compound compounds are produced by marine and terrestrial organisms, certain synthetic brominated compounds have been phased out due to their environmental impact. wikipedia.orgstanford.edu For example, methyl bromide, once widely used as a fumigant, is now regulated as an ozone-depleting substance. wikipedia.orgwikipedia.org Research in environmental science also focuses on the biogeochemical cycling of this compound and the remediation of environments contaminated with brominated pollutants. stanford.edunih.gov this compound is also utilized in technologies to reduce mercury emissions from coal-fired power plants. bsef.combsef.com
Scope and Objectives of the Academic Research Outline
This article provides a focused overview of the chemical compound this compound, adhering strictly to the outlined sections. The primary objective is to deliver a thorough and scientifically accurate account of this compound's historical discovery and its multifaceted significance in contemporary scientific research. The content will detail key research findings and present relevant data in an accessible format. Excluded from this outline are discussions on dosage, administration, and the safety or adverse effect profiles of this compound and its compounds. The aim is to maintain a professional and authoritative tone, drawing from a diverse range of credible sources.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Atomic Number | 35 periodic-table.com |
| Atomic Mass | 79.904 g.mol⁻¹ periodic-table.com |
| Electron Configuration | [Ar] 3d¹⁰ 4s² 4p⁵ periodic-table.com |
| State at 20°C | Liquid periodic-table.com |
| Color | Reddish-brown periodic-table.com |
| Melting Point | -7.2 °C (19.04 °F) encyclopedia.com |
| Boiling Point | 58.8 °C (137.8 °F) encyclopedia.com |
| Density at 20°C | 3.12 g.cm⁻³ periodic-table.com |
| Electronegativity (Pauling) | 2.96 periodic-table.com |
Table 2: Timeline of Key Events in this compound Research
| Year | Event |
| 1825 | Carl Jacob Löwig independently discovers this compound. bsef.comwikipedia.org |
| 1826 | Antoine Jérôme Balard independently discovers and reports on this compound. britannica.comyoutube.com |
| 1835 | First known medical use of this compound. bsef.combsef.com |
| 1840 | This compound is first used in daguerreotype photography. wikipedia.org |
| 1858 | Large-scale production of this compound begins. wikipedia.org |
| 1930s | This compound-based products are first used for water treatment. bsef.combsef.com |
| 1950s | Commercialization of the first this compound-based fire safety solutions. bsef.combsef.com |
| 1960s | Bromobutyl rubber is developed. bsef.com |
| 2000s | This compound is used to reduce mercury emissions from coal-fired power plants. bsef.combsef.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH/h1H | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELXLSAUQHCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HBr, BrH | |
| Record name | HYDROBROMIC ACID, SOLUTION | |
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| Record name | HYDROGEN BROMIDE, ANHYDROUS | |
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| Record name | HYDROGEN BROMIDE | |
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| Record name | hydrobromic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydrobromic_acid | |
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| Record name | Hydrogen bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydrogen_bromide | |
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Related CAS |
11071-85-5 (hydrogen bromide (HBr2)) | |
| Record name | Hydrobromic acid | |
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DSSTOX Substance ID |
DTXSID0029713 | |
| Record name | Hydrobromic acid | |
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Molecular Weight |
80.91 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrobromic acid, solution appears as a colorless to yellow aqueous solution with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive to metals and tissue., Hydrogen bromide, anhydrous appears as a colorless gas with a pungent irritating odor. Corrosive. Heavier than air. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Long-term exposure to low concentrations or short-term exposure to high concentrations can result in adverse health effects from inhalation. Used to make other chemicals and as a catalyst in the manufacture of chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 2 ppm Source/use/other hazard: Chemical manufacturing industry; very corrosive., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a sharp, irritating odor. [Note: Shipped as a liquefied compressed gas. Often used in an aqueous solution.]; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with a sharp, irritating odor., Colorless gas with a sharp, irritating odor. [Note: Shipped as a liquefied compressed gas. Often used in an aqueous solution.] | |
| Record name | HYDROBROMIC ACID, SOLUTION | |
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| Record name | HYDROGEN BROMIDE, ANHYDROUS | |
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| Record name | Hydrogen bromide | |
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| Record name | Hydrogen bromide | |
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Boiling Point |
-88.2 °F at 760 mmHg (USCG, 1999), -66.38 °C, -67 °C, -88.2 °F, -88 °F | |
| Record name | HYDROGEN BROMIDE, ANHYDROUS | |
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| Record name | Hydrogen bromide | |
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| Record name | HYDROGEN BROMIDE | |
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| Record name | Hydrogen bromide | |
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Solubility |
49 % (NIOSH, 2023), 221 g/100 cc water at 0 °C; 130 g/100 cc water at 100 °C, Freely soluble in water; 1 volume of water dissolves 600 volumes of HBr at 0 °C, 204.0 g/ 100 g water at 15 °C, Very soluble in water, For more Solubility (Complete) data for Hydrogen bromide (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 193, 49% | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/570 | |
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| Record name | HYDROGEN BROMIDE | |
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| Record name | Hydrogen bromide | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0331.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
2.14 at -88.6 °F (USCG, 1999) - Denser than water; will sink, 3.307 g/L, Density: 2.603 g/ cu cm at -84 °C (liquid), A solution of hydrogen bromide gas in water. Colorless or faintly yellow; slowly darkens on exposure to air and light; miscible with water, alcohol; density: 1.517 (50% HBr solution); 1.38 (40% HBr solution); 1.13 (34% HBr solution); 1.08 (10% HBr solution); miscible with water and alcohol /Hydrobromic acid/, Relative density (water = 1): 1.8, 2.14 at -88.6 °F, 2.81(relative gas density) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Record name | Hydrogen bromide | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0331.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.81 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.71 (Air = 1), Relative vapor density (air = 1): 2.8, 2.81 | |
| Record name | HYDROGEN BROMIDE, ANHYDROUS | |
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| URL | https://cameochemicals.noaa.gov/chemical/886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrogen bromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0282 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | HYDROGEN BROMIDE | |
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| URL | https://www.osha.gov/chemicaldata/10 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
20 atm (NIOSH, 2023), 18,410 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2445, 20 atm | |
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| URL | https://cameochemicals.noaa.gov/chemical/886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrogen bromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN BROMIDE | |
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| Record name | Hydrogen bromide | |
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Color/Form |
Colorless gas, Colorless gas [Note: Shipped as a liquified compressed gas] | |
CAS No. |
10035-10-6 | |
| Record name | HYDROBROMIC ACID, SOLUTION | |
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| Record name | HYDROGEN BROMIDE, ANHYDROUS | |
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| Record name | Hydrogen bromide | |
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| Record name | Hydrobromic acid | |
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| Record name | Hydrogen Bromide | |
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| Record name | Hydrogen bromide | |
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| Record name | HYDROBROMIC ACID | |
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| Record name | Hydrogen bromide | |
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| Record name | Hydrobromic acid | |
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Melting Point |
-124 °F (NIOSH, 2023), -86.80 °C, -87 °C, -124 °F | |
| Record name | HYDROGEN BROMIDE, ANHYDROUS | |
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| Record name | HYDROGEN BROMIDE | |
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Theoretical and Computational Chemistry of Bromine
Quantum Chemical Studies of Bromine Reactivity
Quantum chemical studies are instrumental in elucidating the intricate details of this compound's reactivity. By solving approximations of the Schrödinger equation, these methods map out potential energy surfaces, identify transition states, and calculate reaction energies, offering a predictive understanding of chemical transformations involving this compound.
Ab initio and Density Functional Theory (DFT) are powerful computational tools for investigating the reactivity of this compound-containing systems. researchgate.net These methods have been successfully applied to study the mechanisms of electrophilic addition of this compound to various unsaturated organic molecules. For instance, the electrophilic addition of this compound to molecules like bisbenzotetracyclo[6.2.2.2(3,6).0(2,7)]tetradeca-4,9,11,13-tetraene (BBTT) and tetracyclo[5.3.0.0(2,6).0(3,10)]deca-4,8-diene (hypostrophene) has been investigated using both ab initio (like Hartree-Fock) and DFT (specifically B3LYP functional) methods. nih.govnih.gov
These studies analyze the structure and stability of intermediates, such as bridged bromonium cations and nonclassical delocalized cations, which are crucial in determining the reaction's stereochemistry. nih.gov For the reaction with BBTT, calculations showed that the bridged bromonium cation isomerizes into more stable nonclassical N- and U-type cations. nih.gov The final product distribution (exo,exo-isomer vs. exo,endo-isomer) is governed by the stability and structure of these cationic intermediates. nih.gov Similarly, in the reaction with hypostrophene, the bridged bromonium cation was found to be more stable than the U-type cation, ultimately leading to the formation of an N-type product. nih.gov
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G*, are employed to optimize the geometries of reactants, intermediates, and products. nih.govnih.govresearchgate.net The choice of computational level can influence the predicted outcomes; for example, studies on the bromination of alkenes have compared results from HF, MP2, and B3LYP levels of theory. researchgate.net The effect of solvents can also be incorporated using models like the self-consistent isodensity polarised continuum model (SCI-PCM), which was used to evaluate the stability of bromonium cations in solution. researchgate.net Furthermore, DFT has been used to investigate the unimolecular decomposition of bromoacetaldehyde, a key intermediate in atmospheric this compound chemistry, revealing multiple decomposition pathways. ibrahim-sadiek.com
Table 1: Summary of DFT and Ab Initio Studies on this compound Reactivity This table is interactive and allows for sorting and filtering of the data.
Coupled-cluster (CC) theory stands as a highly accurate quantum chemical method for calculating the energetics of chemical reactions. rug.nl The CCSD(T) method, which includes single and double excitations iteratively and adds a perturbative treatment of triple excitations, is often considered the "gold standard" in computational chemistry for its accuracy. rug.nlresearchgate.net
Table 2: Coupled-Cluster (CCSD(T)) Energetics for the S(_N)2 Reaction Cl + CH(_3)Br → ClCH(_3) + Br This table is interactive and allows for sorting and filtering of the data.
This compound radicals (Br•) are key reactive intermediates in various chemical systems, from atmospheric processes to water treatment. acs.orgelsevierpure.com Theoretical studies, often complemented by experimental techniques like γ-radiolysis, are vital for determining the reactivity and reaction mechanisms of these species. acs.orgnih.gov
The reaction of Br• with dissolved organic matter (DOM) is a critical process. elsevierpure.com Theoretical and experimental assessments have shown that Br• reacts rapidly with DOM moieties. acs.org The second-order rate constants for the reaction of Br• with various organic model compounds have been determined, revealing that species with higher electron density, such as phenolates, exhibit significantly higher reactivity. nih.gov For example, the reaction of Br• with phenol (B47542) yields p-benzoquinone as a major product, which suggests an electron transfer mechanism. acs.orgnih.gov
Computational studies have also shed light on the role of this compound radicals in synthetic organic chemistry. rsc.org In the nickel-catalyzed Suzuki–Miyaura cross-coupling, a unique activation pathway for alkyl boronic acids has been proposed, involving a radical transfer from a this compound radical (formed via photo-induced homolysis of a Ni–Br bond) to the boron atom. rsc.org This halogen radical transfer (XRT) mechanism, supported by DFT calculations, provides a novel strategy for activating boronic acids. rsc.org In other contexts, this compound radicals, generated from molecular this compound, can add to alkynes to form vinyl radicals, initiating a chain reaction for the synthesis of various dienes. thieme-connect.de
Table 3: Second-Order Rate Constants (k) for Reactions of this compound Radical (Br•) with Various Species This table is interactive and allows for sorting and filtering of the data.
Spectroscopic and Structural Predictions for this compound Compounds
Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties and structures of this compound-containing molecules. These predictions guide experimental work and provide a deeper understanding of molecular vibrations and the influence of this compound substitution on molecular properties.
Theoretical vibrational analysis, primarily through DFT and ab initio methods, allows for the calculation of vibrational frequencies and the assignment of spectral bands observed in infrared (IR) and Raman spectroscopy. researchgate.netnepjol.info This is particularly useful for complex molecules or for species that are difficult to handle experimentally.
A comprehensive theoretical study of the entire series of bromomethanes (CH(4)(-)(_n)Br(_n)) and bromomethyl radicals (CH(3)(-)(_m)Br(_m)) has established a self-consistent set of thermodynamic and structural data. acs.org In this work, vibrational frequencies were determined at the HF/6-31G* level, showing favorable comparison with experimental IR data. acs.org Such calculations are crucial for deriving thermodynamic properties like enthalpies of formation. acs.org
For larger molecules like 1-bromooctane, a detailed vibrational analysis for its most probable conformations has been performed using normal co-ordinate calculations, allowing for the assignment of observed IR and Raman frequencies. researchgate.net Similarly, a comparative computational study on vinyl bromide using both Hartree-Fock and DFT methods demonstrated that DFT provides more accurate bond lengths and angles when compared to experimental values. nepjol.info The study also assigned calculated vibrational frequencies to specific modes, such as C-H in-plane and out-of-plane bending vibrations. nepjol.info In the study of complex inorganic systems, such as octahedral rhenium clusters with mixed sulfur/bromine ligands, calculated spectra helped distinguish between different isomeric forms and identified characteristic vibrational regions for Re-S, Re-Re, and Re-Br vibrations. mdpi.com
Table 4: Calculated Vibrational Regions for Selected this compound Compounds This table is interactive and allows for sorting and filtering of the data.
Computational modeling is widely used to understand how substituting an atom with this compound affects a molecule's geometric, electronic, and optical properties. DFT is a common method for these investigations. researchgate.net
Studies on fluorene (B118485) have shown that halogen substitution (including this compound) significantly impacts its electronic and structural properties. researchgate.net Similarly, research on 2,3-dimethoxybenzaldehyde (B126229) demonstrated that this compound substitution alters intermolecular interactions, decreasing H···H contacts and increasing H···Br interactions in the crystal structure. acs.org This substitution was also found to have a beneficial effect on the third-order nonlinear optical susceptibility. acs.org
In the context of biochemistry, the incorporation of a this compound atom into DNA-related molecules like nucleobases and nucleosides has been shown to significantly reduce the energy gap between the valence and conduction states. rsc.org This change in electronic properties, confirmed by quantum chemical calculations, may facilitate electron transfer to the brominated site, potentially inducing DNA damage. rsc.org A theoretical study on 9,10-diphenylanthracene (B110198) and its brominated derivative also concluded that halogenation influences the structural, electrical, and nonlinear optical characteristics of the material. researchgate.net For surfaces, ab initio simulations have been used to investigate the chemisorption of this compound on diamond, finding that surface coverage with this compound alters the electron affinity of the material. surrey.ac.uk
Table 5: Effects of this compound Substitution on Molecular Properties This table is interactive and allows for sorting and filtering of the data.
Reaction Pathway Analysis and Kinetics Modeling of this compound Reactions
Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions involving this compound. Through the analysis of reaction pathways and the modeling of kinetics, researchers can elucidate complex mechanisms, predict reaction outcomes, and understand the fundamental factors governing reactivity. These theoretical approaches are essential for interpreting experimental results and for designing new chemical processes.
A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of the geometric positions of its constituent atoms. libretexts.org For a chemical reaction, the PES provides a landscape of all possible atomic arrangements, with valleys corresponding to stable molecules (reactants, products, and intermediates) and mountain passes corresponding to transition states. libretexts.org By mapping the PES, chemists can identify the lowest energy pathway, known as the reaction coordinate, which connects reactants to products. libretexts.org
The construction of a PES for this compound-involved processes relies on sophisticated quantum chemistry calculations. Methods such as ab initio (including Møller-Plesset perturbation theory, MP2) and Density Functional Theory (DFT), often using functionals like B3LYP, are employed to calculate the energy for numerous molecular geometries. nih.govacs.org For higher accuracy, especially in systems with complex electronic structures, advanced methods like multireference configuration interaction (MRCI) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are utilized. nih.govnih.gov
Computational studies on the bromination of alkenes, such as ethene, have mapped out potential energy surfaces to explore different reaction mechanisms. nih.govacs.org These studies reveal distinct pathways, including a perpendicular attack by the Br₂ molecule on the C=C double bond and a sidewise attack. nih.govacs.org The mapping helps in visualizing the formation of key intermediates, such as the bromonium ion.
Further examples of PES mapping in this compound chemistry include:
Radical Reactions : The reactions of brominated alkyl radicals like CHBr₂ and CBr₃ with NO₂ have been studied by mapping their singlet and triplet potential energy surfaces. researchgate.net These calculations show that the reactions proceed through the formation of adducts like CHBr₂NO₂ which then isomerize and dissociate to form products. researchgate.net
Photodissociation : The photodissociation of diatomic this compound (Br₂) has been analyzed by calculating the potential energy curves of its electronic states. researchgate.net Upon excitation with light, the molecule transitions from the ground state to a repulsive excited state (the C ¹Π₁u state), which leads to the dissociation into two this compound atoms. researchgate.net
Atom Exchange Reactions : For the Br + HBr reaction, a partial potential energy surface can be constructed by coupling the vibrational energy of the molecule with the minimum energy path of the reaction, revealing features like the "Eyring Lake" mechanism. researchgate.net
Non-covalent Interactions : The weak interactions between this compound-containing molecules and π-systems have been explored by mapping the PES. For R-Br···π interactions (where R can be H, HCC, or NC), CCSD(T) and SAPT calculations show how the interaction strength and equilibrium distance change with the nature of the R group and the orientation of the molecules. nih.gov
The following table presents data from a computational study on the interaction between various this compound-containing molecules and benzene (B151609), illustrating how the PES changes with the interacting species.
Table 1: Calculated Interaction Energies and Equilibrium Distances for R-Br···π Complexes
| Complex | Method | Equilibrium Interaction Energy (kcal/mol) | Equilibrium Separation Distance (R1eq in Å) |
|---|---|---|---|
| HBr···Benzene | CCSD(T)/aQZ | -2.06 | 3.52 |
| HCCBr···Benzene | CCSD(T)/aQZ | -3.00 | 3.43 |
| NCBr···Benzene | CCSD(T)/aQZ | -4.01 | 3.36 |
Data sourced from CCSD(T)/aQZ calculations exploring the potential energy surface of R-Br···π interactions. nih.gov The data shows that as the σ-hole on the this compound atom becomes more positive (from HBr to NCBr), the interaction with the π-system of benzene becomes stronger, and the equilibrium distance shortens. nih.gov
The insights gained from potential energy surfaces are crucial for calculating reaction rate constants and understanding reaction mechanisms. The energy of the transition state on the PES, known as the activation energy (Ea), is a key parameter in determining the rate of a reaction, as described by theories like transition state theory and the Arrhenius equation. hope.edu Computational chemistry allows for the direct calculation of these activation barriers, providing quantitative predictions of reaction kinetics.
Ab initio calculations for the bromination of alkenes have provided detailed mechanistic insights. acs.orgresearchgate.net For the reaction of ethene, calculations showed that a pathway involving two this compound molecules (2Br₂) is energetically favored over the reaction with a single Br₂ molecule in nonpolar aprotic solvents. nih.govacs.orgresearchgate.net The calculated free energies of activation for the 2Br₂ pathway show excellent agreement with experimental values. acs.orgresearchgate.net In contrast, for the reaction with a single Br₂, agreement with experimental results in polar protic solvents is only achieved when the reaction is computationally modeled to be mediated by a solvent molecule. nih.govresearchgate.net
Table 2: Comparison of Calculated and Experimental Activation Energies for Ethene Bromination
| Reaction | Condition | Calculated Activation Free Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) |
|---|---|---|---|
| Ethene + Br₂ | Gas Phase | 64.5 | N/A |
| Ethene + Br₂ | in Water (implicit solvent) | 8.2 | 8-11 |
Calculated activation energies using the MP2 method show the significant effect of solvent on the reaction barrier, aligning theoretical predictions with experimental observations in aqueous solution. researchgate.net
Kinetic studies on the reactions of this compound radicals (Br•) and dibromide radical anions (Br₂•⁻) with various organic contaminants have also benefited from computational modeling. acs.org These studies determined second-order rate constants for 70 common trace organic contaminants. acs.org Quantum chemical calculations supported a single-electron transfer mechanism as the favored pathway for these reactions. acs.org
Table 3: Calculated Second-Order Rate Constants for Reactions Involving Mercury and this compound at 298 K
| Reaction | Reaction Type | Calculated Rate Constant (cm³/mol·s) |
|---|---|---|
| HgBr + Br → Hg + Br₂ | Abstraction | 3.89 x 10⁻¹¹ |
| Br + HgBr → HgBr₂ | Recombination | 2.98 x 10⁻¹¹ |
| Br + HgBr → BrHg + Br | Exchange | 3.97 x 10⁻¹¹ |
Quasiclassical trajectory calculations on a globally mapped potential energy surface yielded thermal rate constants for atmospherically significant reactions. nih.gov
Further mechanistic insights from computational studies include:
Atmospheric Chemistry : In the reactive uptake of this compound nitrate (B79036) (BrONO₂) on aqueous surfaces, a key process in atmospheric this compound chemistry, simulations revealed that the hydrolysis to form HOBr and HNO₃ is favorable both kinetically and thermodynamically, with a calculated energy barrier of about 3.0 kcal/mol. acs.org
Electrocatalysis : Density functional theory calculations have been used to understand the electrocatalytic cleavage of carbon-bromine bonds in polybrominated phenols. umn.eduacs.org These studies revealed a sequential reduction mechanism where an electrogenerated radical accepts a second electron to form a carbanion before the second C-Br bond breaks. umn.eduacs.org
Advanced Synthetic Methodologies Involving Bromine
Organobromine Synthesis and Derivatization
Organothis compound compounds are versatile building blocks in organic chemistry, participating in numerous transformations such as Grignard reactions, palladium-catalyzed coupling reactions (e.g., Suzuki reaction), and nucleophilic substitutions. fishersci.co.uk The synthesis of these compounds with high efficiency and selectivity is a central theme in organic synthesis.
Electrophilic Bromination Mechanisms and Selectivity
Electrophilic bromination is a fundamental method for introducing this compound atoms into organic molecules, particularly aromatic systems. This process typically involves an electrophilic aromatic substitution mechanism, often referred to as the arenium ion mechanism. testbook.comgla.ac.uk The reaction is initiated by the activation of this compound, usually by a Lewis acid catalyst such as FeBr₃, which enhances the electrophilicity of the Br₂ molecule. testbook.com The activated electrophile is then attacked by the electron-rich aromatic ring, forming a cyclohexadienyl cation intermediate (also known as a sigma complex or arenium ion), which temporarily disrupts the aromaticity of the ring. testbook.comgla.ac.uk The final step involves the deprotonation of the intermediate, restoring aromaticity and yielding the brominated product. testbook.com
Mechanism of Electrophilic Aromatic Bromination:
Activation of this compound: Br₂ + Lewis Acid <=> [Br₂-Lewis Acid] or Br⁺ + [Lewis Acid-Br]⁻
Attack on Aromatic Ring: Aromatic Ring + Electrophile => Cyclohexadienyl Cation Intermediate
Deprotonation: Cyclohexadienyl Cation Intermediate - H⁺ => Brominated Aromatic Product
The selectivity of electrophilic aromatic bromination is significantly influenced by the substituents present on the aromatic ring and the reaction conditions. Activating groups (electron-donating groups) direct bromination to the ortho and para positions, while deactivating groups (electron-withdrawing groups) direct it to the meta position. gla.ac.uk Steric effects can also play a crucial role in determining the regioselectivity, particularly in cases where multiple activating groups are present. gla.ac.uk Theoretical calculations have been employed to analyze the inherent positional selectivity and agree well with experimental data. nih.gov
Radical Bromination Pathways and Control
Radical bromination is another important method for functionalizing organic molecules, particularly alkanes and allylic or benzylic positions. testbook.commissouri.edu This process proceeds via a free radical mechanism, typically involving three steps: initiation, propagation, and termination. testbook.compearson.com
Mechanism of Free Radical Bromination:
Initiation: Homolytic cleavage of a Br-Br bond, often induced by light or heat, generates this compound radicals (Br•). testbook.compearson.comstackexchange.com Br₂ + hν or Δ => 2 Br•
Propagation:
A this compound radical abstracts a hydrogen atom from the organic substrate (e.g., alkane, allylic or benzylic position), generating an alkyl or allylic/benzylic radical and HBr. testbook.compearson.comnih.gov R-H + Br• => R• + HBr
The organic radical reacts with a molecule of Br₂, abstracting a this compound atom to form the brominated product and regenerate a this compound radical, continuing the chain reaction. pearson.com R• + Br₂ => R-Br + Br•
Termination: Radical species combine to form stable molecules, ending the chain reaction. 2 Br• => Br₂ R• + Br• => R-Br R• + R• => R-R
While radical halogenation can sometimes be difficult to control, particularly with chlorine, bromination is known for its higher selectivity. stackexchange.commasterorganicchemistry.com This selectivity arises from the relative stability of the radical intermediates formed during the propagation step. pearson.commasterorganicchemistry.com this compound radicals are less reactive and more selective than chlorine radicals, preferentially abstracting hydrogen atoms that lead to the formation of more stable radicals (tertiary > secondary > primary; allylic/benzylic are particularly stable due to resonance). pearson.commasterorganicchemistry.com
N-Bromosuccinimide (NBS) is a commonly used reagent for radical bromination, particularly for allylic and benzylic positions (Wohl-Ziegler reaction). missouri.edunih.gov NBS serves as a convenient source of this compound radicals under appropriate conditions (e.g., presence of a radical initiator or light) and helps maintain a low concentration of Br₂, which can minimize unwanted side reactions like addition to double bonds. missouri.edustackexchange.com Solvents like carbon tetrachloride (CCl₄) are often used in radical bromination reactions. missouri.edumasterorganicchemistry.com
Stereoselective Bromination Strategies
Controlling the stereochemistry of bromination reactions is crucial for the synthesis of complex molecules, particularly in the pharmaceutical and natural product industries. Stereoselective bromination strategies aim to produce predominantly one stereoisomer out of several possible options.
In the electrophilic addition of this compound to alkenes, the reaction typically proceeds via a cyclic bromonium ion intermediate. masterorganicchemistry.com The subsequent attack by a bromide ion or another nucleophile occurs from the backside, resulting in anti-addition and the formation of vicinal dibromides with defined relative stereochemistry. masterorganicchemistry.com
Developing stereoselective methods for other bromination reactions, such as radical or α-bromination of carbonyl compounds, often involves the use of chiral catalysts, auxiliaries, or controlled reaction conditions to influence the approach of the brominating agent to the substrate. While general principles of stereocontrol in organic reactions apply, specific strategies for achieving high stereoselectivity in various bromination reactions are an active area of research.
Catalysis by this compound and this compound-Containing Species
This compound and its compounds can act as catalysts or precatalysts in various organic transformations, facilitating reactions that would otherwise be slow or require harsh conditions.
Design and Application of Recoverable this compound-Containing Nanocatalysts
The development of recoverable catalysts is a key aspect of sustainable chemistry, allowing for the reuse of catalytic materials and reducing waste. acs.org this compound-containing species immobilized on solid supports, particularly magnetic nanoparticles, have gained attention as recoverable nanocatalysts. researchgate.nethumanjournals.com
Magnetic nanocatalysts offer the advantage of easy separation from the reaction mixture using an external magnetic field, eliminating the need for tedious filtration or centrifugation steps. acs.orgresearchgate.net Iron oxide nanoparticles, such as Fe₃O₄, are commonly used as the magnetic core due to their magnetic properties, chemical stability, and relatively low toxicity. researchgate.nethumanjournals.com this compound-containing species can be anchored onto the surface of these nanoparticles, often through linker molecules or functionalized coatings. researchgate.netacs.org
These recoverable this compound-containing nanocatalysts have been explored for various catalytic applications in organic synthesis. researchgate.net Their design focuses on achieving high catalytic activity, selectivity, and stability, as well as efficient magnetic separation and reusability over multiple reaction cycles. researchgate.netacs.org Research findings indicate that these nanocatalysts can be successfully recycled without significant loss of catalytic activity in several consecutive runs. researchgate.netacs.org
Visible Light-Induced this compound Radical Catalysis
Visible light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling reactions under mild conditions. nih.govnih.gov Recently, visible light-induced this compound radical catalysis has been explored as a method for generating reactive this compound radicals for various transformations. nih.govsemanticscholar.orgresearchgate.netrsc.org
This approach utilizes visible light to promote the homolytic cleavage of a this compound source, such as molecular this compound (Br₂) or N-bromosuccinimide (NBS), to generate this compound radicals (Br•). nih.govresearchgate.net While direct photolysis of Br₂ requires UV light and is challenging due to its toxicity and volatility, strategies involving photosensitizers or specific precatalysts enable the generation of this compound radicals under visible light irradiation. nih.govresearchgate.net
This compound radicals generated under visible light can participate in various catalytic cycles, including hydrogen atom transfer (HAT) reactions and radical additions. semanticscholar.orgrsc.org This methodology has been applied to transformations such as the functionalization of aldehydes, hydroacylation of vinyl arenes, and cascade reactions. semanticscholar.orgresearchgate.net The key to the success of these reactions often lies in the controlled generation and maintenance of the active this compound radical species through continuous light irradiation. semanticscholar.org In some cases, this compound itself or this compound-containing compounds like dibromomethane (B42720) (CH₂Br₂) have been used as both the solvent and the source of this compound radicals in visible light-mediated reactions. rsc.org
The use of visible light-induced this compound radical catalysis offers a metal-free approach to certain radical transformations and can provide complementary reactivity to traditional photoredox catalysis which often proceeds via single electron transfer mechanisms. nih.govsemanticscholar.org
Homogeneous and Heterogeneous this compound Catalysis in Organic Transformations
This compound and this compound-containing compounds can act as catalysts in various organic reactions, facilitating transformations under milder conditions or with improved selectivity. Catalysis can occur in both homogeneous and heterogeneous phases.
In homogeneous catalysis, this compound species are dissolved in the reaction medium alongside the reactants. Examples include the use of molecular this compound (Br₂) or N-bromosuccinimide (NBS) as catalysts or precatalysts in reactions such as oxidation, halogenation, and rearrangement reactions. These soluble this compound species can activate substrates or participate in catalytic cycles to promote the desired transformations.
Heterogeneous this compound catalysis involves this compound species immobilized on a solid support. This approach offers advantages such as ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and sometimes enhanced stability or selectivity. Solid supports can include various materials like polymers, metal oxides, or zeolites functionalized with this compound-containing groups or capable of interacting with this compound species. The catalytic activity in heterogeneous systems arises from reactive sites on the solid surface where the organic transformation takes place, mediated by the supported this compound species.
Electrochemical Generation of this compound for In Situ Catalysis
Electrochemical methods provide an alternative and often more sustainable route for generating reactive this compound species in situ for catalytic applications. This approach avoids the need to handle hazardous or unstable this compound reagents directly. By applying an electric current to a reaction mixture containing a bromide source, such as potassium bromide (KBr) or sodium bromide (NaBr), and an electrolyte, molecular this compound (Br₂) or other active this compound species can be generated electrochemically. fishersci.sewikipedia.orgwikipedia.orgfishersci.co.ukfoodb.cawikidata.orgnih.govereztech.comamericanelements.comwikidata.org
This electrochemically generated this compound can then act as a catalyst or stoichiometric oxidant in various organic transformations, including oxidation and halogenation reactions. The rate of this compound generation can be controlled by adjusting the applied current or potential, allowing for fine-tuning of the reaction conditions. This in situ generation minimizes the concentration of highly reactive this compound species at any given time, potentially leading to improved selectivity and reduced side reactions.
Hypervalent this compound Compounds in Synthesis
Hypervalent this compound compounds, where the this compound atom has more than the typical one covalent bond, are powerful reagents and catalysts in organic synthesis. These species typically feature this compound in higher oxidation states, such as +III. While hypervalent iodine compounds are more widely studied and utilized, hypervalent this compound species offer potentially higher reactivity due to this compound's higher electronegativity.
Electrochemical Synthesis of Hypervalent this compound(III) Species
The synthesis of hypervalent this compound(III) compounds has traditionally been challenging due to the high reactivity and corrosive nature of precursors like BrF₃. d-nb.inforesearchgate.netnih.govbanrepcultural.org Electrochemical methods have emerged as a straightforward and scalable approach for their preparation. d-nb.inforesearchgate.netnih.govbanrepcultural.orgacs.org Anodic oxidation of aryl bromides, particularly those with coordinating substituents, in an undivided cell using suitable electrodes and electrolytes, can yield stable λ³-bromanes. d-nb.inforesearchgate.netnih.govbanrepcultural.orgacs.org This electrochemical approach avoids the use of hazardous fluorinating agents and allows for the synthesis of bench-stable hypervalent this compound(III) species. d-nb.inforesearchgate.net
For instance, anodic oxidation of parent aryl bromides possessing two coordinating hexafluoro-2-hydroxypropanyl substituents has been shown to produce chelation-stabilized λ³-bromanes. d-nb.inforesearchgate.netnih.govbanrepcultural.org This electrochemical method facilitates the preparation of these reactive species under controlled conditions, opening avenues for their application in synthesis. d-nb.inforesearchgate.netacs.org
Synthetic Approaches to Organo-λ³-bromanes
Organo-λ³-bromanes are a class of hypervalent this compound(III) compounds featuring at least one carbon-bromine bond. Their synthesis can be achieved through various methods, including the electrochemical oxidation of aryl bromides as discussed above. d-nb.inforesearchgate.netacs.org Another approach involves the reaction of organothis compound precursors with strong oxidants. However, the inherent reactivity and instability of many organo-λ³-bromanes make their synthesis and isolation challenging.
Recent research has focused on developing strategies to synthesize more stable organo-λ³-bromanes, often through the incorporation of stabilizing ligands or structural motifs. The electrochemical method, particularly for chelation-stabilized species, represents a significant advancement in accessing these valuable reagents. d-nb.inforesearchgate.netnih.govbanrepcultural.orgacs.org Additionally, dimeric cyclic hypervalent this compound(III) species have been synthesized electrochemically, serving as platforms to access a range of other this compound(III) congeners. acs.org
Applications of Hypervalent this compound in Oxidation Catalysis
Hypervalent this compound compounds, particularly λ³-bromanes, exhibit potent oxidizing ability and electrophilicity, making them useful in various oxidation catalysis applications. d-nb.info Their reactivity can be tuned by the nature of the ligands attached to the hypervalent this compound center and by the addition of Lewis or Brønsted acids. d-nb.inforesearchgate.netnih.govbanrepcultural.org
Applications of hypervalent this compound species in oxidation catalysis include oxidative C-C, C-N, and C-O bond forming reactions. d-nb.inforesearchgate.netbanrepcultural.org For example, they have been utilized in oxidative arene-arene homocoupling reactions. nih.gov While hypervalent iodine compounds are more established in this field, the potentially superior oxidizing ability of their this compound counterparts suggests significant untapped potential for developing novel oxidative transformations. d-nb.info The activation of bench-stable λ³-bromanes by acid additives unlocks their intrinsic reactivity for these synthetic applications. d-nb.inforesearchgate.netnih.govbanrepcultural.org
Bromine in Environmental and Atmospheric Chemistry
Atmospheric Bromine Cycles and Impact
This compound compounds play a critical and complex role in the chemistry of the Earth's atmosphere. Both natural and human-induced sources contribute to the atmospheric this compound budget, influencing key chemical cycles that affect air quality and the fate of pollutants.
The primary natural sources of atmospheric this compound are the oceans, which release this compound through sea spray aerosols. wikipedia.org Marine algae and microorganisms also produce organic this compound compounds like methyl bromide (CH₃Br), dibromomethane (B42720) (CH₂Br₂), and bromoform (B151600) (CHBr₃). wikipedia.orgcopernicus.org Other significant natural emitters include volcanoes, which release hydrogen bromide (HBr) and this compound monoxide (BrO), and biomass burning. wikipedia.org Salt deposits, such as those near the Dead Sea, and polar regions with sea ice are also recognized as important natural sources of atmospheric this compound. wikipedia.org
Anthropogenic activities also contribute to atmospheric this compound levels. Historically, the use of halons, such as halon-1211 and halon-1301, in fire extinguishers was a major source. noaa.gov Methyl bromide has been used extensively as an agricultural fumigant. noaa.gov More recently, studies have identified coal combustion, particularly from domestic heating and cooking, as a significant anthropogenic source of reactive this compound species like this compound chloride (BrCl). oup.com
The primary sink for atmospheric this compound is deposition, which includes both dry and wet deposition of this compound-containing compounds back to the Earth's surface. wikipedia.org Photochemical reactions that transform this compound species also act as a sink from one form to another, ultimately leading to species that are more readily deposited. wikipedia.org
Table 1: Major Sources of Atmospheric this compound
| Source Type | Specific Emitters | Key this compound Species |
| Natural | Oceans (sea spray, marine biota) | Sea salt aerosols, CH₃Br, CH₂Br₂, CHBr₃ |
| Volcanoes | HBr, BrO | |
| Biomass Burning | Various this compound compounds | |
| Polar Regions (sea ice, snowpack) | Br₂, BrCl | |
| Salt Lakes/Deposits | Bromide salts | |
| Anthropogenic | Fire Extinguishers | Halons (e.g., Halon-1211, Halon-1301) |
| Agriculture | Methyl Bromide (CH₃Br) | |
| Coal Combustion | BrCl, HBr | |
| Industrial Processes | Various this compound compounds |
Directly measuring highly reactive atomic this compound (Br) in the atmosphere has been a significant analytical challenge. For a long time, its concentration was estimated indirectly, often using satellite observations of this compound monoxide (BrO). acs.org However, the first direct, in-situ measurements of atomic this compound were successfully conducted in the Arctic springtime. acs.orgpnas.orgnih.gov These groundbreaking measurements were achieved using chemical ionization mass spectrometry (CIMS). acs.orgpnas.org
The direct measurements revealed peak atomic this compound levels as high as 14 parts per trillion (ppt). acs.orgpnas.orgnih.gov These concentrations were found to be 3 to 10 times greater than the levels that had been estimated from indirect BrO measurements. acs.orgpnas.orgnih.gov The discrepancy highlights the critical role of molecular this compound (Br₂) as a precursor to atomic this compound, a factor not fully accounted for in earlier models. nih.gov These direct observations provide crucial data for validating and refining atmospheric chemical models, confirming that reactive this compound is a primary driver of certain atmospheric phenomena observed in polar regions. pnas.orgresearchgate.net
This compound is a highly efficient catalyst for ozone (O₃) destruction in both the stratosphere and the troposphere. On a per-atom basis, this compound is significantly more destructive to ozone than chlorine. copernicus.org The catalytic cycles involving this compound radicals (Br and BrO) are responsible for a substantial portion of ozone loss, particularly in the polar regions.
In the polar spring, unique photochemical processes on the surface of sea ice and aerosols release reactive this compound. helsinki.fiwikipedia.org This leads to a phenomenon known as "this compound explosion events," where a rapid increase in this compound concentrations catalytically destroys boundary layer ozone, causing ozone depletion events (ODEs) where O₃ levels can drop to near-zero. helsinki.fi The fundamental reaction involves a this compound atom reacting with ozone to form this compound monoxide, which then participates in further reactions that regenerate the this compound atom, allowing the cycle to repeat many times. helsinki.fi
The key reactions in the catalytic cycle are:
Br + O₃ → BrO + O₂ noaa.gov
BrO + BrO → 2Br + O₂ d-nb.info
The synergistic action of this compound and chlorine chemistry can also enhance ozone destruction. copernicus.orgd-nb.info The direct measurements of atomic this compound have quantitatively confirmed its central role in driving these ozone depletion events. acs.orgpnas.org
Atmospheric this compound plays a pivotal role in the oxidation of elemental mercury (Hg⁰). pnas.orgnoaa.gov Hg⁰ is relatively inert and can be transported globally, but its oxidized form, Hg(II), is more reactive and readily deposits into ecosystems, where it can be converted to the potent neurotoxin methylmercury. huji.ac.ilresearchgate.net
Reactive this compound species, particularly atomic this compound, are considered the primary atmospheric oxidants of Hg⁰. pnas.orgnoaa.govharvard.edu This oxidation process is especially pronounced during atmospheric mercury depletion events (AMDEs) in polar regions, which often coincide with ozone depletion events. huji.ac.il During these events, high concentrations of reactive this compound lead to the rapid conversion of gaseous elemental mercury to reactive gaseous mercury, which is then deposited onto snow and ice. helsinki.fihuji.ac.il
Research conducted over the Dead Sea has also demonstrated that this compound-induced mercury oxidation is not limited to polar regions and can occur at mid-latitudes, even at high temperatures. huji.ac.ilresearchgate.net This suggests that this compound-driven mercury oxidation may be a significant source of mercury deposition to the world's oceans. huji.ac.ilresearchgate.net The direct measurement of atomic this compound has provided crucial field validation for these highly uncertain mercury chemistry models, confirming that Br atoms are the major driver of mercury depletion in the polar spring. pnas.orgnih.gov
Reactive this compound chemistry is particularly intense in polar regions. During the polar spring, sunlight triggers the release of this compound from sea-ice surfaces, leading to "this compound explosion" events. helsinki.fihuji.ac.il This results in the dramatic ozone and mercury depletion events observed in the Arctic and Antarctic. pnas.orgcopernicus.org The presence of reactive this compound is a widespread phenomenon in these areas, covering vast expanses of sea ice. copernicus.org Both the sea ice surface and snowpack on ice shelves and coastal areas are significant sources of this reactive this compound. copernicus.orgkopri.re.kr
While polar regions are hotspots, reactive this compound chemistry is also significant in other parts of the world. noaa.gov Chemistry-climate models predict the existence of a "tropical ring of atomic this compound" in the upper troposphere. noaa.gov This region is a gateway for the transport of substances into the stratosphere, making the presence of ozone-depleting this compound here globally important. noaa.gov Reactive this compound chemistry is also prevalent in volcanic plumes and over saline lakes. pnas.orgnoaa.gov
While natural sources dominate the global atmospheric this compound budget, anthropogenic emissions can have significant impacts on regional air quality. One major anthropogenic source is the burning of coal, which releases reactive this compound compounds into the atmosphere. oup.com Studies in the North China Plain have revealed surprisingly high concentrations of reactive this compound gases, such as BrCl, linked to coal combustion in rural households and industry. oup.com
This anthropogenic reactive this compound can significantly alter atmospheric chemistry in polluted continental regions. oup.com The photolysis of BrCl produces both this compound and chlorine atoms, which can enhance the oxidation of volatile organic compounds (VOCs) and increase the production of ground-level ozone and secondary aerosols, contributing to haze pollution. oup.comresearchgate.net Therefore, uncontrolled coal combustion not only emits primary pollutants but also releases reactive halogens that can exacerbate the formation of secondary air pollutants. oup.com The impact of typhoon- and pollution-mediated reactive this compound chemistry on coastal air quality is also an area of growing concern. nih.gov
This compound in Aquatic Systems and Water Quality
The presence and chemical transformation of this compound in aquatic systems are of significant environmental interest, particularly concerning water quality and treatment processes. While bromide (Br⁻), the ionic form of this compound, is naturally present in water sources, its concentration and reactivity can lead to the formation of potentially harmful compounds.
Bromide is a naturally occurring ion found in various water bodies, with concentrations ranging from approximately 10 to over 1000 µg/L in fresh waters and averaging around 67 mg/L in seawater. epfl.ch Industrial activities, such as mining operations, can also contribute to elevated bromide levels in waterways. researchgate.net
During oxidative water treatment processes, which are essential for disinfection and the removal of micropollutants, bromide ions are oxidized into reactive this compound species (RBS). nih.gov Common oxidants used in water treatment include ozone, chlorine, and peracetic acid. epa.govdigitellinc.com The initial and most critical step is the oxidation of bromide to hypobromous acid (HOBr) and its conjugate base, hypobromite (B1234621) (OBr⁻). epfl.chresearchgate.net
The speciation of this compound is highly dependent on the water matrix. In fresh waters, HOBr/OBr⁻ are the predominant reactive species. epfl.ch However, in waters with high chloride content, such as seawater, other species like diatomic this compound (Br₂), this compound chloride (BrCl), and dithis compound monoxide (Br₂O) can become significant. epfl.chresearchgate.net The oxidation of bromide can be catalyzed by the presence of other substances; for instance, bromide at environmental levels has been shown to have a significant catalytic effect on the oxidation of Thallium(I) by permanganate (B83412) under acidic conditions. researchgate.net Advanced Oxidation Processes (AOPs), such as those involving UV light with chlorine or peroxydisulfate, can generate highly reactive this compound radicals like Br• and BrO•. nih.govacs.org
The reactivity of these this compound species is noteworthy. HOBr reacts rapidly with many inorganic compounds, and its reaction rates with organic compounds are generally up to three orders of magnitude greater than those of chlorine at a neutral pH. epfl.ch This high reactivity is central to its role in the formation of disinfection by-products.
A primary concern regarding the presence of bromide in source waters is its role as a precursor to the formation of brominated disinfection by-products (DBPs). epa.govnih.gov When disinfectants like chlorine or ozone are used, the resulting reactive this compound species (primarily HOBr) readily react with natural organic matter (NOM) present in the water. epa.govnih.gov
This reaction leads to the formation of a variety of brominated DBPs. Because hypobromous acid is often a more effective halogen-substituting agent than hypochlorous acid, the presence of bromide can increase the total concentration of halogenated DBPs and shift the speciation towards brominated forms. acs.orgengineering.org.cn These brominated DBPs can pose higher health risks than their chlorinated counterparts. epa.govnih.gov
Common classes of brominated DBPs identified in treated water include:
Trihalomethanes (THMs) : Such as bromoform (tribromomethane), bromodichloromethane, and dibromochloromethane. nih.govnih.gov
Haloacetic Acids (HAAs) : Including bromoacetic acid, dibromoacetic acid, and tribromoacetic acid. nih.govnih.gov
Haloacetonitriles : Such as dibromoacetonitrile. acs.orgnih.gov
Other Brominated Compounds : Including bromoacetamides and bromophenols. nih.gov
The use of ozone in the presence of elevated bromide levels can also lead to the formation of bromate (B103136) (BrO₃⁻), an inorganic DBP that is a suspected human carcinogen. acs.orgnih.govwikipedia.org The formation of these various DBPs is influenced by several factors, including the concentration of bromide and NOM, pH, temperature, and the type and dose of the disinfectant used. nih.govresearchgate.net
| Disinfectant | Key Reactive Species Formed from Bromide | Major Brominated DBP Classes Formed | Examples of Brominated DBPs |
|---|---|---|---|
| Chlorine (HOCl) | Hypobromous acid (HOBr) | Trihalomethanes (THMs), Haloacetic Acids (HAAs) | Bromoform, Dibromoacetic acid |
| Chloramines (NH₂Cl) | Hypobromous acid (HOBr) | Trihalomethanes (THMs), Haloacetic Acids (HAAs), Haloacetonitriles | Tribromomethane, Bromoacetic acid |
| Ozone (O₃) | Hypobromous acid (HOBr) | Inorganic DBPs (Bromate), Brominated organic DBPs | Bromate (BrO₃⁻), Dibromoacetonitrile |
| UV/Chlorine | This compound radicals (Br•, BrO•) | Electron-rich micropollutant degradation products | Various brominated transformation products |
Beyond the formation of DBPs during water treatment, the direct release of synthetic (anthropogenic) organothis compound compounds into the environment is a significant issue. nih.govepa.gov A major class of these pollutants is brominated flame retardants (BFRs), which are used in a wide array of consumer and industrial products. wikipedia.orgrsc.org These include polybrominated diphenyl ethers (PBDEs), polybrominated biphenyls (PBBs), and newer formulations often termed novel brominated flame retardants (NBFRs). rsc.orggdut.edu.cn
These compounds enter aquatic environments through various pathways, including industrial effluent, wastewater treatment plant discharges, and runoff. nih.govusgs.gov Many BFRs are classified as persistent organic pollutants (POPs) because they are resistant to environmental degradation, are poorly soluble in water (hydrophobic), and can be transported over long distances. sci-hub.sediva-portal.org
Due to their hydrophobic nature, BFRs tend to adsorb strongly to sediment and sludge in aquatic systems. gdut.edu.cnresearchgate.net This makes riverbeds and lake bottoms significant sinks for these pollutants. However, they are not permanently sequestered. They can be resuspended in the water column and are known to bioaccumulate in aquatic organisms. gdut.edu.cnfrontiersin.org High concentrations of BFRs have been found in various aquatic species, from mollusks and fish to marine mammals and birds, indicating biomagnification through the food web. gdut.edu.cnnih.gov The persistence and bioaccumulative potential of these compounds pose a long-term risk to aquatic ecosystems and human health. sci-hub.sefrontiersin.org
Biogeochemical Cycling of this compound
This compound undergoes a complex biogeochemical cycle involving transformations between inorganic and organic forms, driven by both biological and abiotic processes in marine and terrestrial environments. wikipedia.orgstanford.edu This natural cycling contributes a significant flux of organothis compound compounds to the environment.
Contrary to the past perception that organohalogens were primarily of anthropogenic origin, it is now known that nature produces a vast and diverse array of organothis compound compounds. researchgate.netpsu.edu Over 1,600 distinct naturally occurring organothis compound compounds have been identified, and the number continues to grow. psu.edu These compounds are synthesized by a wide range of organisms, including marine algae, sponges, corals, bacteria, fungi, and even some terrestrial plants. researchgate.netscispace.com
The prevalence of organobromines in the marine environment is particularly striking, especially given that the concentration of chloride in seawater is much higher than that of bromide. wikipedia.orgpsu.edu This is attributed to the relative ease with which bromide is oxidized to an electrophilic this compound species (Br⁺ equivalent) by enzymes called haloperoxidases (specifically bromoperoxidases), which are common in marine organisms. wikipedia.org
These natural organobromines serve various ecological functions, such as chemical defense against predators and fouling organisms, and as hormones. researchgate.net Examples range from simple, volatile compounds like bromoform and methyl bromide to complex, biologically active molecules like bromoindoles and bromophenols. psu.edudioxin20xx.org The ancient dye Tyrian purple, for instance, is 6,6'-dibromoindigo, a naturally produced organothis compound. wikipedia.org Some naturally produced compounds, such as bromoform and bromophenols, are identical to those also produced by human activities. dioxin20xx.org
| Organism Type | Examples of Organothis compound Compounds Produced | Reference |
|---|---|---|
| Marine Algae (Seaweed) | Bromoform, Dibromomethane, Bromoalkanes, Bromophenols (e.g., Lanosol), Brominated furanones | wikipedia.orgpsu.edu |
| Marine Sponges, Corals, Tunicates | Complex alkaloids, peptides, and other secondary metabolites | researchgate.netscispace.com |
| Cyanobacteria (Blue-green algae) | Aplysiatoxin, Lyngbyalosides, Grenadadiene | psu.edu |
| Bryozoans | Bromooxindoles (e.g., Convolutamydine B) | dioxin20xx.org |
| Molluscs | 6,6'-dibromoindigo (Tyrian Purple) | wikipedia.orgdioxin20xx.org |
| Terrestrial Fungi & Plants | Methyl bromide | researchgate.net |
Natural processes in both marine and terrestrial ecosystems lead to the emission of volatile this compound compounds into the atmosphere. wikipedia.org These biogenic emissions are a crucial component of the global this compound cycle and influence atmospheric chemistry.
The oceans are the largest natural source of atmospheric this compound, estimated to release 1–2 million tons of bromoform (CHBr₃) and 56,000 tons of bromomethane (B36050) (CH₃Br) annually. wikipedia.org These emissions originate primarily from marine phytoplankton, such as diatoms, and macroalgae (seaweeds). wikipedia.orgbas.ac.ukresearchgate.net The production and flux of these compounds can be highly variable, often linked to areas of high biological productivity like coastal zones and oceanic upwelling regions. doaj.orgcopernicus.org For example, seawater concentrations of bromoform have been observed to be significantly higher in waters experiencing diatom blooms. bas.ac.uk A shift away from such bloom conditions can reduce the sea-to-air emission rate of bromoform by a factor of 3 to 4. bas.ac.uk
In terrestrial ecosystems, the biogeochemistry of this compound is less examined but still significant. cabidigitallibrary.orgprinceton.edu Plants absorb inorganic bromide from the soil, which is then converted to organothis compound compounds during the decay of plant litter on the forest floor. cabidigitallibrary.orgprinceton.edu This process, likely mediated by enzymes, transforms inorganic bromide into organic forms that become incorporated into soil organic matter. cabidigitallibrary.org This makes organic matter a key reservoir for this compound in the terrestrial environment. cabidigitallibrary.orgprinceton.edu While emission rates are less quantified than from marine sources, biomass burning is a known process that releases significant amounts of methyl bromide into the atmosphere. dioxin20xx.org
Analytical Chemistry of Bromine and Bromine Compounds
Advanced Spectroscopic Methods for Bromine Detection
Spectroscopic methods offer high sensitivity and selectivity for the determination of this compound, often by observing the absorption of electromagnetic radiation by molecules containing this compound.
Molecular Absorption Spectrometry (MAS) is a technique used for the determination of non-metals by monitoring the absorbance of diatomic molecules in a graphite (B72142) furnace or flame. illinois.edu For this compound analysis, this typically involves the formation of a diatomic molecule with a metal, and the subsequent measurement of its characteristic molecular absorption spectrum.
One common approach involves the formation of aluminum monobromide (AlBr). metrohm.comkyoto-kem.com In this method, the sample containing bromide is introduced into a carbon rod furnace with an aluminum salt. At high temperatures, AlBr molecules are formed, and their molecular absorption can be measured. metrohm.comkyoto-kem.com The use of a sharp line radiation source, such as an arsenic hollow cathode lamp emitting at 279.028 nm, can be employed for this purpose, with a deuterium (B1214612) lamp for background correction. metrohm.comkyoto-kem.com To enhance sensitivity and improve precision, other elements like cobalt and strontium can be added. metrohm.com This method has been applied to determine this compound in organic matrices. metrohm.comkyoto-kem.com
High-Resolution Continuum Source Molecular Absorption Spectrometry (HR-CS-MAS) represents a significant advancement in the field, offering improved resolution and the ability to correct for spectral interferences more effectively. metrohm.com This technique is particularly well-suited for the determination of this compound through the generation of diatomic molecules in a graphite furnace.
Several diatomic molecules have been utilized for this compound determination via HR-CS-MAS, each with its own optimal conditions and analytical performance. These include:
Calcium Bromide (CaBr): This is a frequently used molecule for this compound determination. The method involves introducing the sample along with a calcium salt into a graphite furnace. The molecular absorption of CaBr is typically measured around 625.315 nm. xylemanalytics.comepa.gov This approach has been successfully applied to the analysis of this compound in diverse matrices such as water, organic solvents, plastic materials, and coal. xylemanalytics.comepa.govtandfonline.com The use of chemical modifiers like palladium (Pd) and zirconium (Zr) can enhance the formation and stability of the CaBr molecule, leading to lower detection limits. xylemanalytics.comepa.govtandfonline.com For instance, a limit of detection of 78 pg for absolute this compound has been achieved in aqueous solutions. xylemanalytics.com
Strontium Bromide (SrBr): Similar to CaBr, the generation of SrBr in the gas phase of a graphite furnace provides a sensitive means for this compound quantification. The molecular absorption of SrBr is measured at approximately 651.0581 nm. xylemanalytics.com This method has been applied to the analysis of wine and drug samples. xylemanalytics.com
Barium Monobromide (BaBr): The molecular absorption of BaBr at 520.8189 nm is another viable option for this compound determination. illinois.edurroij.com This method involves co-injecting a barium solution with the sample into the graphite tube. Optimized conditions include a pyrolysis temperature of 700 °C and a molecule forming temperature of 2200 °C. illinois.edurroij.com This technique has demonstrated linearity for this compound up to 1 µg and has been used for the analysis of drugs. illinois.edurroij.com
The table below summarizes the key parameters for the determination of this compound using HR-CS-MAS with different diatomic molecules.
| Diatomic Molecule | Wavelength (nm) | Matrix | Chemical Modifiers | Pyrolysis Temp. (°C) | Vaporization/Molecule Forming Temp. (°C) | Limit of Detection (LOD) |
| CaBr | 625.315 | Water, Organic Solvents | Pd/Mg, Zirconium | - | - | 78 pg |
| CaBr | 625.315 | Plastic Polymers | Ca, Pd | - | - | 1.8 ng (1.8 µg/g) |
| CaBr | 625.315 | Coal | Zirconium | 800 | 2200 | ~4 ng |
| SrBr | 651.0581 | Wine, Drugs | Strontium | - | - | - |
| BaBr | 520.8189 | Drugs | Barium | 700 | 2200 | 1.7 ng |
| TlBr | 342.9797 | Aqueous Solutions | Thallium | - | 900 | 2 ng |
Chromatographic Techniques for this compound Speciation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
Ion Chromatography (IC) is a powerful technique for the separation and quantification of ions and polar molecules. It is particularly well-suited for the analysis of bromide (Br⁻) and other this compound-containing anions like bromate (B103136) (BrO₃⁻) in aqueous samples. metrohm.comkyoto-kem.comxylemanalytics.com The separation is typically achieved using an anion-exchange column, where the analyte ions are retained based on their affinity for the stationary phase. metrohm.comrroij.com
A variety of detection methods can be coupled with IC for bromide analysis:
Conductivity Detection: This is a common detection method where the electrical conductivity of the eluent is measured. Suppressed conductivity detection is often employed to reduce the background conductivity of the eluent and enhance the sensitivity for the analyte ions. xylemanalytics.com
Amperometric Detection: This method measures the current resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface. It offers high sensitivity and selectivity for electroactive species like bromide. kyoto-kem.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Coupling IC with ICP-MS provides a highly sensitive and element-specific detection method. researchgate.netrsc.org This combination allows for the speciation of this compound, distinguishing between different this compound-containing ions like bromide and bromate with very low detection limits, often in the sub-µg/L range. researchgate.netnih.gov
UV Detection after Post-Column Derivatization: In this approach, the separated bromide ions react with a reagent after the column to form a UV-active species. For instance, bromide can be oxidized to this compound, which then reacts to form the tri-bromide ion (Br₃⁻), which can be detected at 267 nm. mdpi.com
The choice of eluent is critical for achieving good separation. Common eluents for bromide analysis include sodium carbonate/sodium bicarbonate solutions and ammonium (B1175870) nitrate (B79036) solutions. nih.goveusalt.com
The table below provides examples of IC methods for bromide analysis.
| Detection Method | Column Type | Eluent | Application | Detection Limit |
| Suppressed Conductivity | Two-Dimensional IC | - | Drinking Water | - |
| Amperometric | - | - | Rain and Ground Water | 0.01 mg/L |
| ICP-MS | Anion Exchange (IonPac AS19) | 30 mmol/L Ammonium Nitrate | Drinking Water | 0.12 µg/L (for Bromide) |
| UV (Post-Column Derivatization) | Anion Exchange (IonPac AS9-HC) | 9.0 mmol/L Sodium Carbonate | Drinking Water | - |
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are versatile techniques used for the separation and analysis of a wide array of compounds, including those containing this compound.
Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable brominated organic compounds. The sample is vaporized and injected into the head of a chromatographic column. Elution is brought about by the flow of a carrier gas, which is an inert gas. The choice of detector is crucial for sensitive and selective analysis.
Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds, making it suitable for the analysis of brominated pesticides and other organic pollutants. epa.gov
Mass Spectrometry (MS): GC coupled with MS (GC-MS) is a powerful tool for both quantification and structural identification of brominated compounds. tandfonline.comnih.govscispace.com Tandem mass spectrometry (GC-MS/MS) offers even higher selectivity and is used for the analysis of complex mixtures, such as polybrominated diphenyl ethers (PBDEs) in environmental and biological samples. tandfonline.com Headspace GC-MS has also been employed for the quantification of bromide ions in biological samples after derivatization with dimethyl sulfate. mdpi.commedmuv.com
High-Performance Liquid Chromatography (HPLC) is used for the separation of non-volatile or thermally labile compounds. The sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure.
HPLC-ICP-MS: This is a powerful hyphenated technique for this compound speciation analysis. illinois.edumetrohm.comrroij.com It has been used to separate and quantify bromide and bromate in drinking water and food samples. metrohm.comrroij.com Anion exchange chromatography is often used for the separation of these inorganic this compound species. metrohm.comrroij.com Reversed-phase HPLC coupled with ICP-MS has been used for the speciation of this compound-containing drug metabolites. illinois.edu
HPLC with UV Detection: This method can be used to determine the total this compound content in samples after a suitable derivatization step. For example, in soil analysis, bromide is oxidized to this compound, which then reacts with 3-pentanone (B124093) to form 2-bromo-3-pentanone. This derivative can be extracted and quantified by HPLC with UV detection at 305 nm. epa.gov Reversed-phase HPLC with UV detection is also a common method for the analysis of naturally occurring brominated compounds like theothis compound. acs.org
The following table summarizes some applications of GC and HPLC in this compound analysis.
| Technique | Detector | Analyte(s) | Sample Matrix | Key Findings |
| GC-ECD | ECD | 2-Bromo-3-pentanone | Cereals | Detection limit of 0.05 µg/g. epa.gov |
| GC-MS/MS | MS/MS | PBDEs, MeO-PBDEs, HBB, PBEB, DBDPE | Environmental and Biological Samples | Method detection limits in the ng/g range. tandfonline.com |
| Headspace GC-MS | MS | Bromide ion (as methyl bromide) | Blood, Urine | Linear range of 0.1-20.0 mg/L. mdpi.commedmuv.com |
| HPLC-ICP-MS | ICP-MS | Bromide, Bromate | Drinking Water | Isocratic separation in under 3 minutes; LOD of ~3 ppb for Br⁻. rroij.com |
| HPLC-ICP-MS | ICP-MS | This compound-containing drug metabolites | Feces | Quantification accomplished using on-line isotope dilution. illinois.edu |
| HPLC-UV | UV | 2-Bromo-3-pentanone | Soil | Recovery rates of 105% for Br⁻ and 107% for BrO₃⁻. epa.gov |
Electrochemical and Titrimetric Methods for this compound Quantification
Electrochemical and titrimetric methods are classical analytical techniques that continue to be widely used for the quantification of this compound and its compounds due to their accuracy, reliability, and often lower instrumentation cost compared to spectroscopic and chromatographic methods.
Electrochemical Methods involve the measurement of an electrical property (potential, current, or charge) that is related to the concentration of the analyte.
Potentiometry: This method involves measuring the potential of an electrochemical cell under static conditions. A common application is the use of a bromide ion-selective electrode (ISE) to determine the concentration of bromide ions in aqueous solutions. epa.gov The potential of the ISE is proportional to the logarithm of the bromide ion activity in the sample. This method has been used for the analysis of bromide in drinking water, natural waters, and soil extracts. epa.gov Potentiometric titration, where the potential is monitored as a titrant is added, is also a robust method. For instance, bromide can be titrated with a standard solution of silver nitrate (AgNO₃), and the endpoint is determined from the sharp change in potential. metrohm.comrroij.com This method can be used to determine bromide in the presence of a large excess of chloride, sometimes requiring a distillation step to separate the bromide as cyanogen (B1215507) bromide (BrCN) first. metrohm.com
Voltammetry: In voltammetry, a potential is applied to an electrode and the resulting current is measured. The current is proportional to the concentration of the electroactive analyte. Various voltammetric techniques, such as cyclic voltammetry and square wave voltammetry, have been used for the determination of this compound-containing compounds like prifinium (B82657) bromide in pharmaceutical formulations. tandfonline.comresearchgate.net It is also possible to simultaneously determine bromide and iodide in salts using voltammetric methods. jst.go.jp
Coulometry: Coulometric titration is an absolute method where the amount of substance is determined by measuring the quantity of electricity (in coulombs) required to complete a chemical reaction. A key application is the determination of the this compound Index, which is a measure of the amount of unsaturated compounds in petroleum products. kyoto-kem.comxylemanalytics.comazom.com In this method, this compound is generated electrochemically from a bromide-containing reagent, and it reacts with the double bonds in the sample. The endpoint is detected when there is an excess of this compound, which is indicated by a sharp increase in current at a polarized indicator electrode. xylemanalytics.com
Titrimetric Methods involve the quantitative determination of a substance by reacting it with a measured volume of a reagent of known concentration.
Argentometric Titration: This is a classic precipitation titration where bromide ions are titrated with a standard solution of silver nitrate. The reaction forms a precipitate of silver bromide (AgBr). The endpoint can be detected using an indicator or potentiometrically.
Redox Titration: this compound and its compounds can be determined by redox titrations. For example, the total this compound and iodine content in sodium chloride can be determined by oxidizing iodide and bromide to iodate (B108269) and bromate, respectively, with hypochlorite. The excess oxidant is removed, and then iodide is added, which is oxidized by the iodate and bromate to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate. eusalt.com this compound chloride has also been used as a titrant for the determination of various organic compounds. nih.gov
The table below provides a summary of some electrochemical and titrimetric methods for this compound analysis.
| Method | Principle | Analyte | Titrant/Reagent | Endpoint Detection | Application |
| Potentiometric Titration | Measurement of potential change during titration | Bromide | Silver Nitrate (AgNO₃) | Potentiometric (sharp potential change) | Doxorubicin Hydrochloride, various aqueous samples metrohm.comrroij.com |
| Bromide ISE | Measurement of potential based on bromide ion activity | Bromide | Ionic Strength Adjuster | Direct potentiometry | Drinking water, natural waters, soil extracts epa.gov |
| Coulometric Titration | Electrochemical generation of titrant (Br₂) | Unsaturated hydrocarbons | Electrochemically generated this compound | Biamperometric | Petroleum products (this compound Index) kyoto-kem.comxylemanalytics.comazom.com |
| Titrimetry (Redox) | Oxidation of Br⁻ to BrO₃⁻, followed by iodometric titration | Total this compound and Iodine | Sodium Hypochlorite, Sodium Thiosulfate | Starch indicator | Sodium Chloride eusalt.com |
| Voltammetry (SWV) | Measurement of current response to a potential waveform | Prifinium Bromide | - | Peak current | Pharmaceutical formulations tandfonline.comresearchgate.net |
Emerging Analytical Techniques for Trace this compound Analysis
The accurate determination of trace levels of this compound and its compounds is crucial in various fields, including environmental science, water quality management, and pharmaceutical analysis. Traditional analytical methods may lack the sensitivity or be susceptible to interference when analyzing complex matrices. Consequently, emerging analytical techniques are being developed to provide more rapid, sensitive, and selective detection of this compound species. These methods often rely on novel chemical reactions and advanced instrumentation to achieve lower detection limits and greater accuracy.
Kinetic-Spectrophotometric Methods for Bromide Determination
Kinetic-spectrophotometric methods represent a significant advancement in the determination of trace amounts of bromide. These techniques are predicated on the catalytic effect of the bromide ion (Br⁻) on specific chemical reactions. The rate of the catalyzed reaction, which is monitored spectrophotometrically, is proportional to the concentration of bromide present in the sample. This approach offers high sensitivity, simplicity, and the use of relatively inexpensive instrumentation.
The fundamental principle involves a slow reaction between an oxidizing agent and a dye, which is significantly accelerated by the presence of bromide ions. The change in the absorbance of the dye over a fixed period is measured and correlated with the bromide concentration.
Several kinetic-spectrophotometric methods have been developed, each employing different reagents and conditions. For instance, one method is based on the catalytic effect of bromide on the oxidation of Janus Green by bromate in a sulfuric acid medium. iau.ir The reaction's progress is monitored by measuring the decrease in absorbance at 618 nm. iau.ir Another approach utilizes the bromide-catalyzed oxidation of methylene (B1212753) blue by hydrogen peroxide in a strongly acidic solution, with the reaction monitored at 746 nm. core.ac.ukresearchgate.net This particular method's sensitivity can be enhanced by the presence of large amounts of chloride, which acts as an activator. core.ac.ukresearchgate.net A third method involves the reaction between m-cresol (B1676322) purple and potassium periodate (B1199274) in a dilute hydrochloric acid medium, catalyzed by bromide and monitored at 528 nm. tandfonline.com
These methods have been successfully applied to determine bromide in diverse samples, including natural waters, pharmaceutical preparations, and food samples. iau.ircore.ac.uktandfonline.com The choice of method can be tailored to the specific matrix and the expected concentration range of the bromide.
Table 1: Comparison of Various Kinetic-Spectrophotometric Methods for Bromide Determination
| Method Reagents | Analyte | Wavelength (nm) | Determination Range (µg/L) | Detection Limit (µg/L) | Reference |
|---|---|---|---|---|---|
| Janus Green, Bromate, Sulfuric Acid | Bromide | 618 | 10.0 - 1800.0 | 4.1 | iau.ir |
| Methylene Blue, Hydrogen Peroxide, Sulfuric Acid | Bromide | 746 | 80 - 960 | 35 | core.ac.ukresearchgate.net |
| m-Cresol Purple, Potassium Periodate, Hydrochloric Acid | Bromide | 528 | 0 - 4000 (0-4.0 ng/ml) | 0.032 | tandfonline.com |
| Methyl Orange, Bromate-Bromide mixture, Sulfuric Acid | Cyproheptadine | 520 | 10,000 - 50,000 (10-50 µg/mL) | 1420 | niscpr.res.in |
Note: The table presents data from various studies and the units have been standardized to µg/L for comparison where possible.
Laser Flash Photolysis and Steady-State Competition Kinetics for this compound Radicals
Understanding the reaction kinetics of this compound radicals (Br• and Br₂•⁻) is essential for assessing their impact on the transformation of organic contaminants in aquatic environments, particularly in advanced oxidation processes (AOPs). nih.gov Laser flash photolysis and steady-state competition kinetics are powerful techniques employed to determine the second-order rate constants for reactions involving these highly reactive species. figshare.comacs.org
Laser flash photolysis is a technique where a short, intense pulse of laser light is used to generate transient reactive species, in this case, this compound radicals. The subsequent decay of these radicals, as they react with other chemical species, is monitored in real-time using time-resolved spectroscopy, typically UV-Vis absorption. nasa.gov This allows for the direct determination of reaction rate constants.
Steady-state competition kinetics provides a complementary method. In this approach, a target compound competes with a reference compound (with a known reaction rate constant) for reaction with the this compound radicals. By measuring the degradation of the target compound relative to the reference compound, its reaction rate constant can be calculated. figshare.comacs.org
Table 2: Second-Order Reaction Rate Constants for this compound Radicals with Organic Contaminants at pH 7.0
| Radical Species | Rate Constant Range (M⁻¹ s⁻¹) | Method | Reference |
|---|---|---|---|
| This compound Radical (Br•) | <10⁸ to (2.86 ± 0.31) × 10¹⁰ | Laser Flash Photolysis & Steady-State Competition Kinetics | nih.govfigshare.comacs.org |
| Dibromide Radical Anion (Br₂•⁻) | <10⁵ to (1.18 ± 0.09) × 10⁹ | Laser Flash Photolysis & Steady-State Competition Kinetics | nih.govfigshare.comacs.org |
Bromine in Biological Systems and Toxicology
Biological Roles of Bromine
Essentiality of this compound in Biological Processes
Recent scientific research has established this compound as the 28th essential chemical element for human life. vumc.orgsci.newssciencedaily.com This discovery highlights its critical role in tissue development across all animals, from primitive sea creatures to humans. vumc.orgsci.news The essentiality of this compound, in the form of the bromide ion (Br-), lies in its function as a necessary cofactor for the enzyme peroxidasin. nih.govbsef.com This enzyme is responsible for the formation of sulfilimine crosslinks within the collagen IV scaffold of basement membranes, a process crucial for tissue architecture and development. nih.govpnas.org
The mechanism involves the conversion of bromide to hypobromous acid, which then forms a bromosulfonium-ion intermediate. This intermediate energetically favors the formation of the sulfilimine bond, which is vital for the structural integrity of basement membranes. nih.govpnas.org These membranes are specialized extracellular matrices that provide mechanical support and mediate signal transduction for epithelial cells. nih.gov
Studies using the fruit fly Drosophila have demonstrated the physiological requirement of this compound. A diet deficient in this compound proved lethal to the flies, while their viability was restored upon the reintroduction of this compound. vumc.orgnih.gov Furthermore, this compound-deficient flies exhibited developmental and basement membrane defects that mirrored those seen in flies with mutated peroxidasin, underscoring the functional link between this compound, peroxidasin, and collagen IV. nih.gov The unique and essential role of ionic bromide as a cofactor enables peroxidasin to form the sulfilimine bond, making this compound indispensable for animal development and tissue architecture. vumc.orgbsef.com
Bromide Ion as a Central Nervous System Depressant
The bromide ion (Br⁻) acts as a depressant on the central nervous system (CNS). wikipedia.orgnih.gov This effect is attributed to its ability to substitute for chloride ions in various membrane transport systems within the nervous system. mhmedical.comt3db.ca Bromide ions have a greater permeability through GABA-A receptor-mediated chloride channels compared to chloride ions, which enhances the inhibitory effects of the neurotransmitter GABA. mhmedical.com This increased inhibition leads to a general membrane-depressant effect that impairs neuronal transmission at high bromide levels. mhmedical.com
Chronic exposure to elevated levels of bromide can lead to a condition known as bromism, characterized by a range of neurological and psychological symptoms. nih.govservice.gov.uk These can include drowsiness, slurred speech, dizziness, impaired memory and concentration, and in more severe cases, tremors, ataxia, and psychosis. nih.govt3db.caservice.gov.uk The mechanism is believed to involve the displacement of chloride by bromide in the body, with the potential for up to 45% of chloride to be replaced. mhmedical.com
Role of Bromide in Myeloperoxidase Systems
The enzyme myeloperoxidase (MPO), found in neutrophils, utilizes hydrogen peroxide and chloride to produce hypochlorous acid, a potent antimicrobial oxidant. nih.govpnas.org However, research has shown that myeloperoxidase can also use bromide to generate brominating oxidants. nih.govpnas.org Even though the concentration of bromide in the body is significantly lower than that of chloride, myeloperoxidase can effectively use bromide to produce oxidants. nih.govpnas.org
Studies have shown that at physiological concentrations of bromide, myeloperoxidase-catalyzed bromination of human serum albumin increases significantly. researchgate.net The formation of 3-bromotyrosine, a marker for this activity, was found to be much higher than that of 3-chlorotyrosine. researchgate.net This suggests that hypobromous acid can be a major oxidant produced by myeloperoxidase, with its production being dependent on pH and bromide concentration. researchgate.net
Similarly, eosinophil peroxidase (EPO), an enzyme found in eosinophils, preferentially uses bromide to generate hypobromous acid (HOBr). researchgate.netacs.org This reactive species plays a role in the body's defense against parasites. ucl.ac.uk The EPO/H2O2/bromide system is significant in the defense against parasites like Trypanosoma cruzi. ucl.ac.uk Both myeloperoxidase and eosinophil peroxidase can produce bromamines, which are long-lived oxidants, by reacting with amine compounds. researchgate.net
Mechanisms of this compound Toxicity
Oxidizing Properties and Tissue Damage
Elemental this compound is a powerful oxidizing agent that can cause significant tissue damage upon contact. nih.govnoaa.gov Its toxicity stems from its high reactivity, which allows it to readily react with water present in mucous membranes. service.gov.uk This reaction leads to direct tissue injury, which can manifest in the respiratory tract, skin, and eyes. service.gov.ukwww.gov.uk
Inhalation of this compound vapor can cause irritation and damage to both the upper and lower respiratory tract. service.gov.uk The severity of the damage depends on the concentration and duration of exposure. service.gov.uk Dermal exposure to this compound can initially cause a cooling sensation, followed by deep partial skin loss and discoloration. www.gov.ukcdc.gov A notable characteristic of this compound-induced skin injury is the delayed appearance of clinical signs. www.gov.uknih.gov
The mechanism of tissue damage involves the release of nascent oxygen or oxygen free radicals when this compound reacts with water in the mucous membranes. service.gov.uk This process, along with the formation of hydrobromic and bromic acids, results in secondary irritation and further tissue damage. iarc.fr
Formation of Reactive Oxygen Species
A key mechanism of this compound-induced toxicity is the formation of reactive oxygen species (ROS). service.gov.uknih.gov When this compound comes into contact with mucosal membranes, its reaction with water leads to the release of radical oxygen species. nih.gov These highly reactive species are potent oxidizers that contribute to tissue injury. iarc.fr
Inhaled this compound can lead to oxidative stress in various organs, including the heart and brain. uio.nonih.gov Studies have shown that this compound exposure can increase the levels of markers of oxidative stress, such as 4-hydroxynonenal, in the myocardium and brain. uio.nonih.gov This oxidative stress can initiate a continuous process of chronic damage. uio.no
Neurological and Respiratory Effects of this compound Exposure
Exposure to this compound, a volatile and highly reactive element, can lead to significant neurological and respiratory complications. The severity of these effects is contingent upon the concentration, duration, and route of exposure.
Neurological Effects:
Acute inhalation of this compound vapor can induce central nervous system (CNS) effects, including headaches and dizziness. www.gov.ukgasdetection.com Chronic exposure to this compound compounds may lead to more severe neurological impairments. gasdetection.com In animal studies, rats exposed to this compound gas exhibited abnormal behaviors such as head hitting, biting, aggression, hypervigilance, and hyperactivity, suggesting brain damage and autonomic dysfunction. nih.gov The bromide ion itself is a known CNS depressant. www.gov.uknih.gov
Respiratory Effects:
This compound vapor is a potent irritant to the respiratory tract. gasdetection.com Inhalation can cause immediate irritation of the upper airways, leading to coughing, shortness of breath, and chest pain. gasdetection.cominchem.org Due to its water solubility, this compound primarily affects the upper respiratory system. www.gov.ukinchem.org However, high concentrations can also cause significant irritation to the lower airways. www.gov.uk
Studies on human volunteers have demonstrated that exposure to this compound concentrations as low as 1.3 mg/m³ can cause irritation of the eyes, nose, and throat, while concentrations of 3.3 mg/m³ and higher are poorly tolerated. www.gov.uk Symptoms of upper respiratory tract irritation, cough, and headache have been reported in individuals exposed to 1.3 to 3.3 mg/m³ of this compound for four hours, with symptoms sometimes persisting for up to three days. www.gov.uk In severe cases, exposure can lead to bronchospasm, pulmonary edema, and even death due to circulatory failure associated with bronchopneumonia. www.gov.ukgasdetection.com
Kinetics and Distribution of this compound in Biological Systems
The way this compound moves through and is distributed within a biological system is largely dictated by its chemical form and the route of exposure.
Absorption:
This compound is rapidly absorbed through the lungs upon inhalation. www.gov.uk The water solubility of this compound plays a crucial role in determining where it is deposited in the respiratory tract. www.gov.uk Ingested liquid this compound is quickly and completely absorbed from the intestine. www.gov.uk
Distribution:
Once absorbed, this compound is widely distributed throughout the body's tissues, with the majority being found in the extracellular fluid. www.gov.ukwho.int The bromide ion is distributed in a manner similar to chloride and can replace it in various bodily fluids. www.gov.uk
Metabolism and Excretion:
The body does not metabolize this compound. www.gov.uk Due to its high reactivity, elemental this compound does not persist in living tissue; it rapidly forms bromide and organothis compound compounds. who.int The biological half-life of ingested this compound in humans is reported to be between 12 and 30 days. www.gov.uk
Pharmacological and Medicinal Chemistry Applications of this compound Compounds
Despite its toxicity in elemental form, this compound plays a significant role in the development of pharmaceuticals. Its unique properties are leveraged in drug design and synthesis to enhance the efficacy and stability of various medications.
This compound in Drug Design and Synthesis
The introduction of this compound into a drug's molecular structure, a process known as bromination, is a strategy used to modify and improve pharmaceuticals. ump.edu.pl This modification can lead to increased therapeutic activity, beneficial effects on drug metabolism, and a longer duration of action. ump.edu.plump.edu.pl this compound-containing compounds are found in a variety of natural products and synthetic drugs, where they often contribute to enhanced stability, improved lipophilicity, and stronger molecular interactions. nih.gov
Brominated compounds also serve as essential catalysts in the production of some pharmaceuticals, increasing the reaction rate and reducing energy consumption without becoming part of the final drug molecule. bsef.com
Pharmacological Groups Containing this compound
A number of approved drugs across various pharmacological classes contain this compound. ump.edu.pl These include:
Anesthetics: Halothane, an inhaled anesthetic, contains a this compound atom. ump.edu.pl
Sedatives and Anticonvulsants: Bromide salts were historically used as sedatives and are still used in some cases as anticonvulsants due to the inhibitory effects of the bromide ion on the central nervous system. bsef.comwikipedia.org
Antimicrobials: this compound derivatives are used in the production of antiseptic and antibacterial drugs. tethyschemical.com
Anticancer Agents: Some brominated compounds, like the anticancer agent pipobroman, have shown potential in chemotherapy. tethyschemical.comwikipedia.org
Other Therapeutic Areas: this compound-containing drugs are also found in medications for respiratory and sensory system disorders. ump.edu.pl
Halogen Bonding in Medicinal Chemistry with this compound
Halogen bonding is a significant non-covalent interaction that is increasingly being utilized in medicinal chemistry. researchgate.net It involves an attractive force between a halogen atom (like this compound) in one molecule and an electron-rich atom (like oxygen, nitrogen, or sulfur) in another. researchgate.netacs.org This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as a "sigma-hole". ump.edu.placs.org
The strength of a halogen bond generally increases with the size and polarizability of the halogen, following the trend F << Cl < Br < I. nih.gov The ability of this compound to form strong halogen bonds can enhance the binding affinity and specificity of a drug to its target protein. ump.edu.plresearchgate.net This interaction is being increasingly considered in rational drug design to improve the effectiveness of new therapeutic agents. researchgate.net The backbone carbonyl oxygen in amino acids is a common partner for halogen bonds in protein binding sites. acs.org
Advanced Industrial and Materials Science Applications of Bromine
Bromine in Energy Technologies
The energy industry is undergoing significant transformation, and this compound plays a notable role in both traditional practices and emerging future-oriented applications. icl-industrialproducts.com this compound-based technologies are recognized as efficient and cost-effective electrochemical energy storage solutions, offering options for managing energy from renewable sources. bsef.combsef.com
This compound-Based Batteries and Energy Storage Systems
Typical this compound-based flow batteries operate on redox flow principles and include zinc-bromine (Zn-Br₂) and, more recently, hydrogen bromide (HBr) systems. bsef.combsef.com Other variants are also under development. bsef.combsef.com These batteries are typically used in stationary storage applications for the grid, facilities, or as back-up/stand-by storage. bsef.combsef.com
Zinc-bromine batteries are rechargeable battery systems utilizing the reaction between zinc metal and this compound in an aqueous solution of zinc bromide as the electrolyte. wikipedia.org They can be split into flow and non-flow types, although currently, companies are primarily commercializing non-flow technology. wikipedia.org Zinc-bromine flow batteries are a hybrid type where a zinc bromide solution is stored in two tanks and pumped through a reactor stack during charging or discharging. wikipedia.org During charging, metallic zinc is plated onto the negative electrode, and this compound is converted to this compound at the positive electrode and stored in a complexed organic phase. wikipedia.org When discharging, the electrochemical reaction between zinc and this compound is reversed, producing electricity and reforming the zinc bromide solution. bsef.comwikipedia.org
Hydrogen-bromine flow batteries are another promising technology for large-scale energy storage, offering advantages such as potentially low cost, high energy density, and long cycle life. solarkobo.com These batteries work through a reversible electrochemical reaction involving hydrogen bromide as the electrolyte. solarkobo.com During charging, hydrogen bromide is split into hydrogen ions and bromide ions. solarkobo.com Hydrogen ions form hydrogen gas, while bromide ions remain in the electrolyte. solarkobo.com During discharge, stored hydrogen gas recombines with bromide ions to reform hydrogen bromide, releasing energy. solarkobo.com This technology can also generate hydrogen while charging, which is then used during discharge, resulting in no net production or consumption of hydrogen over a round trip. innovationnewsnetwork.com
This compound-based batteries offer several advantages over some other storage systems, including 100% depth of discharge capability daily, little capacity degradation enabling thousands of cycles, low fire risk due to non-flammable electrolytes, no need for cooling systems, low-cost and readily available materials, and easy end-of-life recycling. wikipedia.org
Role of this compound in Energy Generation
Beyond storage, this compound also plays a role in energy generation processes. One essential use in the energy sector involves mercury oxidization, which helps reduce air pollution from sources like coal combustion in power plants. icl-industrialproducts.comicl-group.com Mercury released during coal burning can enter the environment and food chain, and this compound assists in controlling these emissions. icl-group.com
This compound in Petroleum and Gas Exploration
The oil and gas industry is a major consumer of this compound, particularly in drilling and completion operations. globenewswire.comfortunebusinessinsights.com this compound compounds are used to increase production efficiency and minimize non-productive time. icl-industrialproducts.com
Clear Brine Fluids in Drilling Operations
This compound is a major component of well-completion fluids, also known as clear brine fluids (CBFs). icl-group.com These fluids are highly saturated salt solutions pumped into the borehole during drilling and completion processes. icl-group.com CBFs are high-density, solid-free brines primarily used in offshore oil and gas drilling due to their unique physical properties. icl-group.com They are crucial for enabling the safe installation of high-tech completion systems, ultimately leading to higher production and recovery rates from wells. icl-group.com
The use of this compound in clear brines enhances the efficiency and productivity of oil and gas wells. bsef.com These fluids serve vital functions, such as controlling hydrostatic pressure in the well to prevent extraneous fluids from entering the borehole and removing drilling debris. icl-industrialproducts.comicl-group.com Their high density, achieved through dissolved salts like calcium bromide and zinc bromide, helps compensate for wellbore pressures and maintain wellbore stability. globenewswire.comfortunebusinessinsights.comicl-group.com this compound brines also act as lubricants for drill bits and tools and can ensure a low freezing point in cold environments. icl-industrialproducts.comicl-industrialproducts.com
Common this compound-based salts used in clear brine fluids include calcium bromide and zinc bromide. globenewswire.comfortunebusinessinsights.comicl-industrialproducts.com Calcium bromide is widely used in completion fluids for both onshore and offshore operations due to its ability to stabilize wellbores and prevent formation damage. fortunebusinessinsights.com Zinc bromide is also used, sometimes in combination with calcium bromide, to increase the density of brine solutions, with preferred densities ranging from 12 to 17.5 lbs/gal. globenewswire.comgoogle.com The global market for clear brine fluids is significant and is directly driven by the oil and gas exploration industry, particularly the offshore segment, horizontal drilling, and hydraulic fracturing. icl-group.com
This compound in Materials Science and Engineering
This compound and its derivatives are key components in various materials science applications, notably in the production of flame retardants. icl-industrialproducts.com
Brominated Flame Retardants (BFRs) in Polymers and Textiles
Brominated flame retardants (BFRs) are man-made chemicals added to a wide range of products, including plastics, textiles, and electrical/electronic equipment, to make them less flammable. europa.euwikipedia.org They are effective in reducing the flammability of materials by interfering with the combustion process. wikipedia.orgnist.gov BFRs act primarily in the gas phase during combustion by scavenging high-energy OH and H radicals, thereby inhibiting the radical chain reactions that occur during burning and slowing down the fire process. icl-industrialproducts.commst.dk
BFRs comprise a significant portion of the commercial flame retardant market. wikipedia.org There are various classes of BFRs, including Polybrominated diphenyl ethers (PBDEs), Tetrabromobisphenol A (TBBPA), Hexabromocyclododecanes (HBCDDs), Polybrominated biphenyls (PBBs), brominated polystyrene, brominated phenols, and Tetrabromophthalic anhydride. europa.eumst.dkfibre2fashion.com These are used in diverse applications such as plastics (e.g., in electronics, automotive components, and construction materials), textiles (e.g., upholstery and curtains), and printed circuit boards. globenewswire.comeuropa.eufibre2fashion.comproductip.comazom.com
BFRs can be incorporated into polymers as additive or reactive flame retardants. mst.dk Additive BFRs are blended into the polymer, while reactive BFRs are chemically bonded to the polymer backbone. mst.dkfibre2fashion.com Reactive BFRs like TBBPA are often used in epoxy resins for printed wiring boards, becoming a strongly bound ingredient of the polymer. mst.dkfibre2fashion.com Additive BFRs like PBDEs and HBCDDs are used in thermoplastics such as ABS, HIPS, PS, PC, and thermoplastic polyesters. mst.dk
The effectiveness of BFRs can be enhanced by combining them with synergists, such as antimony trioxide (Sb₂O₃), which, while having little flame-retardant action on its own, produces a marked synergistic effect with this compound-containing compounds. mst.dkpolymers.co.uk
While highly effective, some BFRs have faced scrutiny and restrictions due to environmental persistence and potential health concerns. europa.euproductip.complastics-technology.comtechnologynetworks.com This has led to the development and increased use of alternative flame retardants, including polymeric brominated flame retardants, which are thought to have a lower environmental impact due to their larger molecular size. plastics-technology.comtechnologynetworks.com However, recent research suggests that even polymeric BFRs can degrade in the environment into smaller, potentially concerning compounds. technologynetworks.com
Specialty Rubbers and Catalysts for Plastics
This compound compounds play a role in the specialty rubber and plastics industries, particularly in the context of polymer modification and as catalysts or processing aids. In the plastics industry, this compound is notably used in brominated flame retardants (BFRs), which are incorporated into various polymers to enhance fire safety by disrupting the combustion process icl-industrialproducts.combsef.com. While the primary function of BFRs is fire safety, the presence of this compound in plastic waste has led to research into catalytic methods for recycling and dehalogenation.
Studies have investigated the use of catalysts in the pyrolysis of plastic waste containing BFRs to reduce the this compound content in the resulting oils and gases. For instance, bimetallic catalysts like Fe-Ni on supports such as MCM-41 have shown efficacy in the debromination of plastics during pyrolysis mdpi.com. Research indicates that iron-based catalysts demonstrate a satisfactory capability for debromination, often in combination with other metals like nickel which can aid in the production of gaseous products via hydrogenation mdpi.comresearchgate.net. Other catalysts, including metal oxides (e.g., Fe₂O₃, MgO, Al₂O₃), calcium and iron-based composites, zeolites, and activated carbon, have also been explored for their effectiveness in removing this compound from pyrolytic products mdpi.comresearchgate.netnih.govrsc.org. For example, studies on the catalytic hydropyrolysis of waste electrical and electronic equipment (WEEE) plastics, which often contain brominated species, have shown that catalysts like Ni/activated carbon can achieve complete this compound elimination in the oil fraction rsc.org.
In the rubber industry, carbon tetrabromide (CBr₄) has been used as a solvent and in applications related to blowing and vulcanization wikipedia.org.
This compound in Water Treatment and Biocidal Applications
This compound is widely utilized as a disinfectant and biocide in various water treatment applications, often serving as an alternative to chlorine azom.combsef.combsef.com. When dissolved in water, this compound forms hypobromous acid (HBrO), a powerful disinfectant that neutralizes bacteria, algae, and viruses azom.combsef.combsef.com. This compound-based compounds are particularly favored in swimming pools and hot tubs due to their stability and effectiveness at higher temperatures and across a broader pH range compared to chlorine icl-industrialproducts.comazom.comabrisud.compalintest.comphta.org.
Beyond recreational water, this compound is critical in industrial water treatment systems, including cooling towers in power plants, brewery pasteurizers, and pulp and paper mills azom.combsef.combsef.com. In these applications, brominated solutions help maintain efficiency, control microbial buildup, eliminate odors, and reduce biofilm formation icl-industrialproducts.comazom.combsef.combsef.compalintest.com. This compound-based biocides are used to inhibit the accumulation of microorganisms on wetted surfaces and reduce planktonic populations bsef.com.
This compound is registered for use in water filters for purifying drinking water in specific non-residential settings, such as aboard U.S. Naval ships and offshore oil platforms nih.govepa.gov. It is also used as a general disinfectant and sanitizer in indoor, non-food contact areas to control bacteria and fungi epa.gov.
Data on this compound concentration in water treatment applications includes recommended ranges for swimming pools (3 to 4 ppm) and spas (4 to 6 ppm) phta.org. Testing methods for this compound in water often employ techniques like DPD and OTO, similar to chlorine testing, which rely on a color change to indicate concentration palintest.com.
This compound in Agrochemicals and Crop Protection
This compound compounds have historically played a significant role in agrochemicals and crop protection, primarily as pesticides and soil fumigants icl-industrialproducts.comazom.comepa.govscienceviews.com. Methyl bromide (CH₃Br) was extensively used for controlling soilborne pests in fruit farming and for meeting international quarantine standards for exported produce azom.comepa.govwikipedia.org. It was applied as a soil sterilant before planting various crops, including strawberries and almonds wikipedia.org. Methyl bromide is a broad-spectrum fumigant effective against fungi, weeds, insects, nematodes, and rodents epa.govphytosanitarysolutions.com. Its properties, such as good penetrating power, quick dispersal, high toxicity to insects, effectiveness over a range of temperatures, and limited residual reaction, made it a preferred fumigant for plant quarantine work phytosanitarysolutions.com.
However, due to environmental concerns, particularly its role as an ozone-depleting substance, the production and consumption of methyl bromide have been largely phased out under international agreements like the Montreal Protocol, with exceptions for critical uses and quarantine and preshipment applications azom.comepa.govwikipedia.orgphytosanitarysolutions.comusda.gov.
Future Research Directions and Challenges
Development of Sustainable Bromine Chemistry
Developing sustainable approaches in this compound chemistry is a critical area of future research. This involves creating greener synthetic routes and minimizing the use and generation of hazardous substances associated with traditional bromination processes. The use of molecular this compound (Br₂) in organic synthesis, while well-known, presents challenges due to its toxic and highly reactive nature. nih.govacs.org This has spurred the development of alternative brominating agents and solid this compound carriers to improve safety and handling. acs.org
One promising direction is the utilization of photochemistry to harness this compound's reactivity in a more controlled and safer manner. Researchers have explored using automated flow reactors to safely conduct photochemical benzylic bromination, generating this compound in situ as needed, which eliminates the hazards of transporting and storing the reagent. researchoutreach.orgresearchoutreach.org This approach ensures that all generated this compound is consumed in the reaction, leaving no harmful reagents leftover. researchoutreach.org Light is a renewable energy source, and photochemical reactions can offer gentler conditions compared to traditional methods requiring high temperatures or harsh reagents. researchoutreach.org
Another area of focus is the development of sustainable procedures for introducing this compound atoms into organic molecules, including both direct and oxidative bromination methods. researchgate.net Research is ongoing to find highly practical, regioselective, and inexpensive methods for bromination, particularly in the synthesis of brominated arenes and heteroarenes. researchgate.net
Furthermore, the development of novel reagents and processes with superior environmental credentials is being explored. This includes investigating flow electrochemistry in biphasic organic synthesis to generate and utilize unstable intermediates more effectively and sustainably. bohrium.com
Addressing Environmental Concerns and Mitigation Strategies
This compound and its compounds, particularly organobromines, have been associated with environmental concerns due to their toxicity, persistence, and potential for bioaccumulation. researchgate.netnih.govmdpi.com Historically, certain brominated compounds like methyl bromide and brominated flame retardants have been phased out due to their detrimental effects on the ozone layer and potential health impacts. researchgate.netbbc.com
Future research aims to develop effective strategies for mitigating the environmental impact of this compound. This includes developing cost-effective methods for removing bromide (Br⁻) from wastewater, as elevated levels can lead to the formation of toxic brominated disinfection by-products (DBPs) during water treatment. nih.gov Adsorbents and other treatment processes are being investigated for bromide removal from aquatic systems. nih.gov
For soils containing excess bromide, amelioration techniques such as leaching, adding amendments, or phytoremediation are being explored. nih.gov Addressing persistent and bioaccumulative organothis compound contaminants like polybrominated diphenyl ethers (PBDEs) in environmental remediation remains a challenge. nih.gov
Monitoring this compound contamination in various environmental settings is crucial. Research is needed to understand the dynamics and fluxes of this compound and its compounds within the interconnected water-soil-plant system. nih.gov Studies on the effects of this compound and iodine chemistry on tropospheric ozone are also ongoing, highlighting the need for more monitoring studies on halogen chemistry to inform air pollution prevention and control policies. csic.es
In industrial settings, managing elevated this compound levels in water systems is important to prevent corrosion of equipment and pipelines and to mitigate environmental impact upon discharge. palintest.com Effective monitoring and management, including regular testing and robust water treatment processes, are essential. palintest.com
Advancements in Analytical Techniques for this compound Detection
Accurate and sensitive detection of this compound in various matrices is essential for environmental monitoring, industrial process control, and biological studies. Future research is focused on advancing analytical techniques for this compound detection.
Recent studies have demonstrated innovative methods for the quantitative elemental analysis of complex geological samples, such as soil, using integrated wavelength-dispersive and energy-dispersive X-ray fluorescence spectrometry. spectroscopyonline.com This technique allows for comprehensive insights into the distribution of this compound and other components. spectroscopyonline.com
High-resolution continuum source molecular absorption spectrometry (HR-CS-MAS) in a graphite (B72142) furnace is being explored for the quantitative analysis of this compound in water solutions and organic solvents. researchgate.net This method offers a low limit of detection and is suitable for analyzing low-matrix burdened samples and organic compounds. researchgate.netresearchgate.net Different approaches, such as measuring molecular absorption of calcium bromide (CaBr) or barium monobromide (BaBr), have been investigated, showing good accuracy and sensitivity. researchgate.netresearchgate.net
Advancements in volcanic remote sensing techniques, particularly DOAS applications and automated instruments, have enabled the detection of this compound monoxide (BrO) in volcanic plumes, leading to increased interest in volcanic this compound chemistry and its atmospheric impact. frontiersin.org Further development of these techniques is needed for a better understanding of this compound speciation in such environments. frontiersin.org
Research also includes developing methods for detecting this compound in biological fluids like urine, which is relevant for toxicology and clinical diagnostics. google.com
Exploration of Novel this compound-Containing Materials and Their Functionalities
The incorporation of this compound into novel materials is an active area of research, aiming to leverage its unique properties for various applications.
One significant area is the development of new this compound-containing materials for energy storage, particularly in zinc-bromine batteries. Research is focused on addressing challenges such as dendrite growth, this compound crossover, and the corrosive nature of this compound species by exploring novel this compound complexing agents (BCAs). nih.govnih.govresearchgate.net These agents help in stabilizing this compound and improving battery performance parameters like coulombic and energy efficiency. nih.govresearchgate.net Various candidates, including morpholinium-based salts and imidazolium-based compounds, are being investigated for their effectiveness as BCAs. nih.gov
This compound is also being incorporated into perovskite materials for applications in solar cells. Research is exploring how this compound content affects the phase transformations and thermal stability of lead halide perovskites. acs.org Understanding the influence of this compound on lattice distortion and halide vacancy formation is crucial for developing more stable and efficient perovskite-based solar cells. acs.org
The use of this compound in the synthesis of novel organic compounds with diverse functionalities continues to be explored. Bromination reactions are crucial for introducing a versatile handle for subsequent transformations in organic synthesis. acs.orgresearchgate.net Research is ongoing to develop new synthetic methodologies utilizing this compound and bromo-organic compounds. acs.org
Deeper Understanding of this compound's Biological Interactions and Therapeutic Potential
The role of this compound in biological systems and its potential therapeutic applications are areas requiring deeper understanding. While the physiological role of this compound in plants, animals, and humans is not yet fully determined, it is considered an important element for living organisms. mdpi.com
Introducing this compound atoms into organic molecules is being explored as a strategy in drug design. ontosight.aiump.edu.plump.edu.pl Bromination can enhance therapeutic activity, improve drug metabolism, and increase the duration of action. ump.edu.plump.edu.pl The concept of "halogen bonding," where a halogen atom interacts with an electronegative atom, is being studied to understand how this compound influences drug-target interactions. ump.edu.plump.edu.plresearchgate.net Natural this compound-containing substances from marine organisms have shown potential as effective agents against various diseases, including resistant bacteria. ump.edu.plump.edu.pl
Research is also investigating the use of this compound and its isotopes in therapy, including diagnostic imaging and radiotherapy, leveraging the "heavy atom effect." ump.edu.plump.edu.pl
However, it is important to note that organothis compound compounds can also exhibit toxicity, and further research is needed to fully understand their effects and mitigate potential risks. ontosight.aiump.edu.plump.edu.pl Studies on the interaction of this compound with biological molecules, such as proteins, through halogen bonding are providing insights into its biological activity. researchgate.net
Understanding the effects of bromide application on plant growth and elemental accumulation is also an area of ongoing research, with studies on species like dandelion showing differential accumulation of this compound depending on the applied compound and dose. mdpi.com
Q & A
Q. What protocols ensure reproducibility in this compound-involved electrochemical studies?
- Methodological Answer : Standardize electrode pretreatment (e.g., polishing, electrochemical activation) and electrolyte composition. Include control experiments (e.g., blank cycles without this compound) to isolate Faradaic processes. Data reporting must follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw datasets archived in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
